Hoquizil Hydrochloride
Descripción
Structure
2D Structure
3D Structure of Parent
Propiedades
Número CAS |
23256-28-2 |
|---|---|
Fórmula molecular |
C19H27ClN4O5 |
Peso molecular |
426.9 g/mol |
Nombre IUPAC |
(2-hydroxy-2-methylpropyl) 4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H26N4O5.ClH/c1-19(2,25)11-28-18(24)23-7-5-22(6-8-23)17-13-9-15(26-3)16(27-4)10-14(13)20-12-21-17;/h9-10,12,25H,5-8,11H2,1-4H3;1H |
Clave InChI |
UGBDUZVYTXIXHU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(COC(=O)N1CCN(CC1)C2=NC=NC3=CC(=C(C=C32)OC)OC)O.Cl |
Apariencia |
Solid powder |
Otros números CAS |
23256-28-2 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Hoquizil hydrochloride; Hoquizil HCl; CP-14,185-1; CP-14185-1. |
Origen del producto |
United States |
Foundational & Exploratory
Hoquizil Hydrochloride: A Technical Deep Dive into its Bronchodilatory Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hoquizil Hydrochloride is a quinazoline (B50416) derivative that has demonstrated efficacy as a bronchodilator. Its primary mechanism of action is the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels within bronchial smooth muscle cells. This elevation in cAMP triggers a cascade of downstream signaling events that ultimately result in smooth muscle relaxation and dilation of the airways. This technical guide provides a comprehensive overview of the molecular pathways involved, summarizes the available quantitative data on its inhibitory activity, and details the experimental methodologies used to elucidate its mechanism.
Core Mechanism: Phosphodiesterase Inhibition
The bronchodilatory effect of this compound is fundamentally linked to its ability to act as a phosphodiesterase inhibitor. Phosphodiesterases are a superfamily of enzymes responsible for the degradation of cyclic nucleotides, namely cAMP and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting these enzymes, this compound prevents the breakdown of cAMP in airway smooth muscle cells.
The resulting accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA). Activated PKA then phosphorylates several downstream targets, culminating in two key events that promote bronchodilation:
-
Inhibition of Myosin Light Chain Kinase (MLCK): PKA-mediated phosphorylation of MLCK reduces its activity. MLCK is a critical enzyme for the phosphorylation of myosin light chains, a prerequisite for the interaction of actin and myosin filaments that drives muscle contraction. By inhibiting MLCK, this compound effectively uncouples the contractile machinery.
-
Decreased Intracellular Calcium (Ca2+) Concentration: PKA activation also promotes the sequestration of Ca2+ into the sarcoplasmic reticulum and facilitates its extrusion from the cell. Lower intracellular Ca2+ levels further contribute to smooth muscle relaxation, as Ca2+ is a key trigger for contraction.
The following diagram illustrates the signaling pathway of this compound-induced bronchodilation.
Hoquizil Hydrochloride: An In-depth Technical Guide on its Effects on Intracellular cAMP and cGMP Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to cAMP and cGMP Signaling
Cyclic AMP (cAMP) and cyclic GMP (cGMP) are ubiquitous second messengers that play pivotal roles in a myriad of physiological processes, including smooth muscle contraction, inflammation, and neurotransmission. The intracellular concentrations of these molecules are tightly regulated by a balance between their synthesis by adenylyl and guanylyl cyclases, respectively, and their degradation by phosphodiesterases (PDEs).
In the context of bronchodilation, the relaxation of airway smooth muscle is a key therapeutic goal. This relaxation is primarily mediated by signaling pathways that increase intracellular cAMP and cGMP levels. These cyclic nucleotides activate downstream protein kinases, Protein Kinase A (PKA) and Protein Kinase G (PKG), which in turn phosphorylate various target proteins. This cascade of events leads to a decrease in intracellular calcium concentrations and a reduction in the sensitivity of the contractile apparatus to calcium, ultimately resulting in smooth muscle relaxation.
Phosphodiesterase inhibitors, as a class of drugs, enhance the effects of endogenous signaling molecules by preventing the breakdown of cAMP and/or cGMP, thereby prolonging their signaling effects. Hoquizil Hydrochloride is classified as such an agent, and its bronchodilatory effects are attributed to its ability to modulate these critical signaling pathways.
The Core Signaling Pathways
The signaling cascades of cAMP and cGMP are fundamental to understanding the mechanism of action of this compound.
The cAMP Signaling Pathway
The cAMP signaling pathway is initiated by the activation of G-protein coupled receptors (GPCRs), which in turn activate adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cAMP. The primary downstream effector of cAMP is PKA. The degradation of cAMP to AMP is catalyzed by cAMP-specific or dual-specificity phosphodiesterases.
Caption: The cAMP signaling pathway and the inhibitory action of this compound.
The cGMP Signaling Pathway
The cGMP pathway can be activated by two main types of guanylyl cyclases (GC): soluble GC (sGC), which is activated by nitric oxide (NO), and particulate GC (pGC), which is activated by natriuretic peptides. Activated GC converts GTP to cGMP. cGMP then activates PKG, leading to downstream effects. The degradation of cGMP to GMP is carried out by cGMP-specific or dual-specificity PDEs.
Caption: The cGMP signaling pathway and the inhibitory action of this compound.
Quantitative Data on Phosphodiesterase Inhibition
A critical aspect of characterizing a PDE inhibitor is to determine its potency and selectivity against the different PDE isoforms. This is typically expressed as the half-maximal inhibitory concentration (IC50). As of the latest literature search, specific IC50 values for this compound against the various PDE isoforms are not publicly available.
For illustrative purposes, the following table demonstrates how such data should be presented. The values provided are hypothetical.
| PDE Isoform | Substrate | This compound IC50 (µM) | Reference Compound IC50 (µM) |
| PDE1 | cAMP/cGMP | [Data Not Available] | [e.g., Vinpocetine: 18] |
| PDE2 | cAMP/cGMP | [Data Not Available] | [e.g., EHNA: 1.0] |
| PDE3 | cAMP | [Data Not Available] | [e.g., Milrinone: 0.5] |
| PDE4 | cAMP | [Data Not Available] | [e.g., Rolipram: 1.1] |
| PDE5 | cGMP | [Data Not Available] | [e.g., Sildenafil: 0.0035] |
| PDE6 | cGMP | [Data Not Available] | [e.g., Zaprinast: 0.76] |
| PDE7 | cAMP | [Data Not Available] | [e.g., BRL-50481: 0.16] |
| PDE8 | cAMP | [Data Not Available] | [e.g., Dipyridamole: 6.0] |
| PDE9 | cGMP | [Data Not Available] | [e.g., PF-04447943: 0.028] |
| PDE10 | cAMP/cGMP | [Data Not Available] | [e.g., Papaverine: 0.032] |
| PDE11 | cAMP/cGMP | [Data Not Available] | [e.g., Tadalafil: 0.005] |
Experimental Protocols
To elucidate the precise mechanism and quantitative effects of this compound, a series of in vitro experiments are necessary.
Phosphodiesterase (PDE) Activity Assay
This assay is designed to measure the direct inhibitory effect of this compound on the activity of various purified PDE isoforms.
Principle: The assay measures the conversion of a cyclic nucleotide (cAMP or cGMP) to its monophosphate form (AMP or GMP) by a specific PDE isoform. The amount of product formed is quantified, and the inhibition by the test compound is determined.
Materials:
-
Purified recombinant human PDE isoforms (PDE1-11)
-
This compound
-
[³H]-cAMP or [³H]-cGMP (radiolabeled substrate)
-
Snake venom nucleotidase (from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 1 mM MgCl₂, 1 mM DTT)
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a reaction tube, add the assay buffer, the specific PDE isoform, and the desired concentration of this compound or vehicle control.
-
Initiate the reaction by adding the radiolabeled substrate ([³H]-cAMP or [³H]-cGMP).
-
Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Terminate the PDE reaction by boiling the tubes for 1 minute.
-
Cool the tubes and add snake venom nucleotidase to convert the [³H]-AMP or [³H]-GMP to [³H]-adenosine or [³H]-guanosine.
-
Incubate at 30°C for 10 minutes.
-
Separate the charged substrate from the uncharged nucleoside product by passing the reaction mixture through an anion-exchange resin column.
-
Collect the eluate containing the [³H]-nucleoside into a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Caption: Workflow for a radioenzymatic phosphodiesterase activity assay.
Intracellular cAMP and cGMP Measurement
This protocol is for quantifying the levels of cAMP and cGMP in a cellular context after treatment with this compound.
Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is a common method for this purpose. The assay measures the competition between the cyclic nucleotide in the sample and a fixed amount of labeled cyclic nucleotide for a limited number of binding sites on a specific antibody.
Materials:
-
Human airway smooth muscle cells (or other relevant cell line)
-
Cell culture medium and reagents
-
This compound
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent degradation during sample processing
-
Cell lysis buffer
-
Commercial cAMP or cGMP ELISA kit
-
Microplate reader
Procedure:
-
Seed the cells in a multi-well plate and grow to the desired confluency.
-
Pre-treat the cells with a general PDE inhibitor like IBMX to establish a baseline of elevated cyclic nucleotides.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time.
-
Lyse the cells using the provided lysis buffer to release the intracellular contents.
-
Perform the cAMP or cGMP ELISA according to the manufacturer's instructions. This typically involves:
-
Adding the cell lysates and standards to the antibody-coated microplate.
-
Adding the enzyme-conjugated cyclic nucleotide.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate to generate a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Calculate the concentration of cAMP or cGMP in the samples by comparing their absorbance to the standard curve.
Caption: Workflow for measuring intracellular cAMP and cGMP levels.
Conclusion
This compound exerts its pharmacological effects as a bronchodilator through the inhibition of phosphodiesterases, leading to an accumulation of intracellular cAMP and/or cGMP. This elevation in second messenger levels activates downstream signaling cascades that promote smooth muscle relaxation. While the general mechanism of action is understood, a detailed characterization of its inhibitory profile against specific PDE isoforms is necessary to fully comprehend its selectivity and potential for off-target effects. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess the impact of this compound on the cAMP and cGMP signaling pathways, thereby facilitating further drug development and a more complete understanding of its therapeutic potential.
Hoquizil Hydrochloride (CAS 23256-28-2): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physicochemical Properties
A summary of the known physicochemical properties of Hoquizil Hydrochloride is presented in Table 1. It is important to note that while fundamental identifiers are available, extensive experimental data such as melting point, pKa, and specific solubility values in various solvents are not widely published.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 2-Hydroxy-2-methylpropyl 4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylate hydrochloride | N/A |
| CAS Number | 23256-28-2 | N/A |
| Molecular Formula | C₁₉H₂₇ClN₄O₅ | [1][2] |
| Molecular Weight | 426.89 g/mol | [1][2] |
| Appearance | Solid powder | N/A |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [1] |
Note: "N/A" indicates that while this information is generally available from chemical suppliers, a specific peer-reviewed source providing this data was not identified in the search results.
Mechanism of Action: Phosphodiesterase Inhibition
This compound functions as a bronchodilator by inhibiting phosphodiesterase (PDE) enzymes.[3] PDEs are responsible for the degradation of intracellular second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE, this compound leads to an accumulation of cAMP in airway smooth muscle cells.[3][4] This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately leading to the relaxation of the smooth muscle and bronchodilation.[5]
While Hoquizil is known to be a phosphodiesterase inhibitor, the specific PDE subtype (e.g., PDE3, PDE4, PDE5) that it selectively targets is not definitively specified in the available literature. Different PDE subtypes are expressed in various tissues and play distinct roles in cellular signaling.[6] For instance, PDE3 and PDE4 are known to be important in regulating airway smooth muscle tone.[5]
The following diagram illustrates the general signaling pathway for a non-specific phosphodiesterase inhibitor leading to bronchodilation.
Caption: General signaling pathway of this compound as a phosphodiesterase inhibitor.
Experimental Protocols
The following sections detail standardized experimental methodologies for determining the key physicochemical properties of pharmaceutical compounds like this compound.
Melting Point Determination
Objective: To determine the temperature range over which the solid this compound transitions to a liquid. This is a critical indicator of purity.
Methodology: Capillary Method
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.
-
Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: Record the temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point). The melting point is reported as this range.
Caption: Workflow for melting point determination.
pKa Determination
Objective: To determine the acid dissociation constant (pKa) of this compound. The pKa value is crucial for understanding the ionization state of the molecule at different pH values, which influences its solubility, absorption, and receptor binding.
Methodology: Potentiometric Titration
-
Solution Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., water or a co-solvent system if solubility is low).
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the titrand. Add the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region or by calculating the first derivative of the titration curve to find the inflection point, which corresponds to the equivalence point.
Caption: Workflow for pKa determination via potentiometric titration.
Solubility Determination
Objective: To quantitatively determine the solubility of this compound in various solvents (e.g., water, buffers of different pH, organic solvents). Solubility is a critical parameter for formulation development and biopharmaceutical performance.
Methodology: Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the excess solid to sediment. Alternatively, centrifuge or filter the suspension to separate the solid from the saturated solution.
-
Quantification: Carefully withdraw a known volume of the clear supernatant. Dilute the sample if necessary and determine the concentration of this compound using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Caption: Workflow for solubility determination using the shake-flask method.
Conclusion
This compound is a promising bronchodilator with a mechanism of action centered on phosphodiesterase inhibition. While its fundamental chemical identity is established, a comprehensive public database of its experimental physicochemical properties is lacking. This technical guide provides researchers and drug development professionals with the necessary theoretical framework and standardized experimental protocols to thoroughly characterize this compound. The successful execution of these methodologies will yield the critical data required for advancing its development as a potential therapeutic agent. Further research is warranted to identify the specific phosphodiesterase subtype(s) inhibited by this compound to fully elucidate its pharmacological profile.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Theophylline and selective PDE inhibitors as bronchodilators and smooth muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Various subtypes of phosphodiesterase inhibitors differentially regulate pulmonary vein and sinoatrial node electrical activities - PMC [pmc.ncbi.nlm.nih.gov]
CP-14,185-1 chemical structure and synthesis pathway
Unable to Retrieve Data for CP-14,185-1
Comprehensive searches for the chemical structure, synthesis pathway, and associated experimental data for a compound designated "CP-14,185-1" have yielded no specific results. This designation does not appear to correspond to a publicly documented chemical entity in available scientific databases and literature.
The lack of accessible information prevents the creation of the requested in-depth technical guide. Standard chemical and patent databases do not contain entries for "CP-14,185-1," suggesting that this may be an internal, unpublished, or incorrect identifier.
Therefore, the core requirements of the request, including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows, cannot be fulfilled at this time.
Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the public identifier, such as a CAS registry number or a standard chemical name (e.g., IUPAC name), to facilitate a successful literature and data search.
The Discovery and Development of Hoquizil HCL: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hoquizil HCL, a quinazoline (B50416) derivative, emerged from early research into bronchodilators as an active metabolite of Piquizil. Its development marked a pivotal step in understanding the therapeutic potential of phosphodiesterase (PDE) inhibitors. This technical guide provides an in-depth history of Hoquizil HCL, detailing its discovery, mechanism of action, and the key experimental findings that defined its pharmacological profile. While extensive clinical development was limited, the foundational research laid the groundwork for future drug discovery in this class.
Introduction: The Quest for Novel Bronchodilators
The search for effective and well-tolerated oral bronchodilators in the mid-20th century led researchers to explore various heterocyclic compounds. Among these, the 4-aminoquinazolines showed promise for their ability to protect against histamine-induced bronchoconstriction. This research initiative, undertaken by Pfizer Inc., ultimately led to the development of Piquizil and the subsequent discovery of its active metabolite, Hoquizil.
Discovery and Development Timeline
The development of Hoquizil HCL is intrinsically linked to that of its parent compound, Piquizil.
-
Early 1970s: Synthetic 4-aminoquinazolines are investigated for their bronchodilator properties. Piquizil hydrochloride is selected for human trials based on promising preclinical data.
-
1971: During early clinical studies in human volunteers, Hoquizil is identified as a major, pharmacologically active metabolite of Piquizil.[1]
-
1971: Initial human trials directly comparing Piquizil and Hoquizil reveal that Hoquizil is better tolerated than its parent compound while retaining comparable efficacy.[1]
-
1971: In vitro studies by Greenslade et al. characterize Hoquizil as a phosphodiesterase inhibitor, elucidating its mechanism of action.[2]
Mechanism of Action: Phosphodiesterase Inhibition
Hoquizil HCL exerts its pharmacological effects primarily through the inhibition of phosphodiesterase (PDE) enzymes.[2][3] PDEs are responsible for the degradation of intracellular cyclic nucleotides, namely cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).
By inhibiting PDE, Hoquizil leads to an accumulation of cAMP in smooth muscle cells, particularly in the airways and vasculature.[1] This increase in cAMP activates protein kinase A (PKA), which in turn phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation. This mechanism underlies both its bronchodilator and vasodilator effects.
Signaling Pathway Diagram
Caption: Mechanism of action of Hoquizil HCL.
Synthesis
Hoquizil, with the systematic name (2-hydroxy-2-methyl-propyl) 4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylate hydrochloride, is a derivative of a 4-aminoquinazoline core. The synthesis involves the formation of the quinazoline ring system, followed by the addition of the piperazine (B1678402) moiety and subsequent functionalization of the piperazine nitrogen.
Preclinical and Clinical Data
-
Bronchodilator Activity: Hoquizil demonstrated potent activity in relaxing the isolated guinea pig trachea, a standard preclinical model for assessing bronchodilator effects.[1] It also showed protective effects against histamine-aerosol-induced bronchoconstriction in conscious guinea pigs.[1]
-
Vasodilator Activity: Classified as a vasodilator, its mechanism of action through PDE inhibition contributes to smooth muscle relaxation in blood vessels.[2]
-
Human Studies: In single-blind studies involving human volunteers, Hoquizil was found to be better tolerated than its parent drug, Piquizil.[1] Some of the subjects in these toleration studies had a history of bronchial asthma.[1]
Experimental Protocols
The following are generalized methodologies based on the available literature for the key experiments used to characterize Hoquizil HCL.
Isolated Guinea Pig Trachea Assay
This ex vivo assay is a cornerstone for evaluating the bronchodilator properties of a compound.
Objective: To assess the ability of Hoquizil HCL to relax pre-contracted tracheal smooth muscle.
Methodology:
-
Tissue Preparation: A guinea pig is euthanized, and the trachea is carefully dissected out. The trachea is cut into a chain of rings.
-
Mounting: The tracheal chain is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Contraction: The tracheal chain is pre-contracted with a spasmogen such as histamine (B1213489) or methacholine (B1211447) to induce a stable contractile tone.
-
Drug Administration: Increasing concentrations of Hoquizil HCL are cumulatively added to the organ bath.
-
Measurement: The relaxation of the tracheal chain is measured isometrically using a force transducer and recorded. The results are typically expressed as a percentage of the maximum possible relaxation.
Experimental Workflow: Isolated Guinea Pig Trachea Assay
References
- 1. mdpi.com [mdpi.com]
- 2. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of some bronchodilator and anti-inflammatory drugs on prostaglandin F2alpha-induced contraction of guinea-pig isolated trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Bronchodilatory Properties of Novel PDE Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the bronchodilatory properties of novel phosphodiesterase (PDE) inhibitors, with a focus on the dual PDE3/PDE4 inhibitor Ensifentrine (RPL554) and the selective PDE4 inhibitor CHF6001. This document summarizes key quantitative data, details experimental methodologies, and visualizes critical pathways and workflows to support research and development in respiratory therapeutics.
Introduction to Phosphodiesterase Inhibitors in Respiratory Disease
Phosphodiesterases are a superfamily of enzymes responsible for the degradation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), second messengers crucial in regulating various cellular processes.[1] In the context of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD), inhibition of specific PDE isoenzymes offers a promising therapeutic strategy. PDE3 is predominantly found in airway smooth muscle, and its inhibition leads to increased cAMP levels, resulting in bronchodilation.[1][2] Conversely, PDE4 is the primary isoenzyme in inflammatory cells, and its inhibition elevates cAMP, leading to a reduction in the inflammatory response.[1][3]
Novel PDE inhibitors are being developed to overcome the limitations of non-selective inhibitors like theophylline, which is associated with a narrow therapeutic index and numerous side effects.[4] The focus of modern drug development is on selective or dual inhibitors that target specific PDE isoenzymes to maximize therapeutic benefit while minimizing adverse effects. This guide will delve into the preclinical and clinical data of two such promising candidates: Ensifentrine and CHF6001.
Quantitative Data Summary
The following tables summarize the key quantitative data for Ensifentrine, CHF6001, and the established PDE4 inhibitor, Roflumilast, for comparative purposes.
Table 1: In Vitro Potency and Selectivity of Novel PDE Inhibitors
| Compound | Target(s) | IC50 (nM) | Selectivity | Reference(s) |
| Ensifentrine (RPL554) | PDE3 | 0.4 | ~3700-fold for PDE3 over PDE4 | [5] |
| PDE4 | 1479 | [5] | ||
| CHF6001 | PDE4 | 0.026 | >20,000-fold vs. other PDEs | [6][7] |
| Roflumilast | PDE4 | ~0.8 | - | [8] |
Table 2: Preclinical Bronchodilatory and Anti-inflammatory Effects
| Compound | Animal Model | Endpoint | Key Findings | Reference(s) |
| Ensifentrine (RPL554) | Guinea Pig | Histamine-induced bronchoconstriction | Significant inhibition of bronchoconstriction | [5] |
| Ovalbumin-sensitized Guinea Pig | Eosinophil recruitment | Significant inhibition of eosinophil recruitment | [5] | |
| CHF6001 | Rat | LPS-induced pulmonary neutrophilia | ED50 = 0.205 µmol/kg (intratracheal) | [6] |
| Guinea Pig Lung Slices | Methacholine-induced airway remodeling | IC50 of ~0.3 nM for inhibition of sm-myosin increase | [9] |
Table 3: Clinical Bronchodilatory Efficacy (FEV1 Change from Baseline)
| Compound | Study Population | Dose | Mean Peak FEV1 Change from Baseline (mL) | Reference(s) |
| Ensifentrine (RPL554) | Asthma | 0.018 mg/kg (nebulized) | 555 (Day 1) | [3][7] |
| COPD | 6 mg (nebulized) | ~223 | ||
| COPD (ENHANCE-1) | 3 mg (nebulized, BID) | 87 (average over 12h at week 12) | [10][11] | |
| COPD (ENHANCE-2) | 3 mg (nebulized, BID) | 94 (average over 12h at week 12) | [10][11] | |
| CHF6001 | Asthma | 400 µg (inhaled) | Reduction of 19.7% in weighted FEV1 AUC4-10h vs. placebo (allergen challenge) | |
| Asthma | 1200 µg (inhaled) | Reduction of 28.2% in weighted FEV1 AUC4-10h vs. placebo (allergen challenge) | [12] | |
| COPD (PIONEER study) | 400-1600 µg (inhaled, BID) | No significant difference from placebo in pre-dose FEV1 at Week 12 | [5][6][13] | |
| Roflumilast | COPD | 500 µg (oral, QD) | 66 (pre-bronchodilator) | [14] |
| COPD | 500 µg (oral, QD) | 67 (post-bronchodilator) | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro PDE Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against specific PDE isoenzymes.
Principle: The assay measures the enzymatic activity of a purified PDE enzyme in the presence of varying concentrations of an inhibitor. The reduction in enzyme activity is quantified to determine the IC50 value. Several methods can be employed, including fluorescence polarization, radiometric, and luminescence-based assays.
Methodology (Fluorescence Polarization Assay):
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor stock to create a range of test concentrations.
-
Prepare a reaction buffer containing a fluorescently labeled cAMP or cGMP substrate and the purified PDE enzyme.
-
-
Assay Procedure:
-
Add the diluted inhibitor solutions to the wells of a microplate.
-
Initiate the enzymatic reaction by adding the PDE enzyme/substrate mixture to each well.
-
Incubate the plate at a controlled temperature for a specific duration to allow for substrate hydrolysis.
-
Stop the reaction by adding a binding reagent that specifically binds to the hydrolyzed product (e.g., 5'-AMP or 5'-GMP).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a microplate reader.
-
The degree of polarization is proportional to the amount of hydrolyzed product.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
In Vivo Bronchodilation Assay (Guinea Pig Model)
Objective: To evaluate the bronchodilatory effect of a test compound in a living animal model.
Principle: Bronchoconstriction is induced in anesthetized guinea pigs, and the ability of the test compound to reverse or prevent this constriction is measured as a change in airway resistance.
Methodology:
-
Animal Preparation:
-
Anesthetize male Dunkin-Hartley guinea pigs.
-
Intubate the animals and connect them to a ventilator for mechanical ventilation.
-
Cannulate a vein for intravenous administration of the bronchoconstrictor and test compound.
-
Measure airway resistance and lung compliance continuously.
-
-
Induction of Bronchoconstriction:
-
Administer a bronchoconstricting agent, such as histamine (B1213489) or methacholine, intravenously to induce a stable increase in airway resistance.[4]
-
-
Test Compound Administration:
-
Administer the test compound via inhalation or intravenously at various doses.
-
-
Data Acquisition and Analysis:
-
Record the changes in airway resistance and lung compliance following administration of the test compound.
-
Calculate the percentage inhibition of the bronchoconstrictor-induced increase in airway resistance for each dose.
-
Construct a dose-response curve to determine the potency of the compound.
-
Clinical Trial Protocol for FEV1 Measurement
Objective: To assess the bronchodilatory effect of a novel PDE inhibitor in patients with respiratory diseases by measuring the change in Forced Expiratory Volume in one second (FEV1).
Principle: FEV1 is a key physiological measure of lung function. An increase in FEV1 following drug administration indicates bronchodilation.
Methodology:
-
Patient Selection:
-
Recruit patients with a confirmed diagnosis of asthma or COPD.
-
Establish baseline lung function, including pre- and post-bronchodilator FEV1.
-
-
Study Design:
-
Typically a randomized, double-blind, placebo-controlled, crossover or parallel-group design.
-
-
Treatment Administration:
-
Administer the investigational drug (e.g., via inhalation) or placebo at specified doses and time intervals.
-
-
Spirometry:
-
Perform spirometry to measure FEV1 at baseline and at multiple time points after drug administration (e.g., 15, 30, 60 minutes, and then hourly for up to 12 hours).
-
-
Data Analysis:
-
Calculate the change in FEV1 from baseline for each patient at each time point.
-
Determine the peak FEV1 and the time to peak FEV1.
-
Calculate the area under the FEV1-time curve (AUC) to assess the total bronchodilator effect over a specific period.
-
Compare the changes in FEV1 between the active treatment and placebo groups using appropriate statistical methods.
-
Signaling Pathways
The bronchodilatory and anti-inflammatory effects of PDE inhibitors are mediated through the modulation of intracellular cAMP levels.
PDE3 and PDE4 Signaling in Airway Smooth Muscle and Inflammatory Cells
In airway smooth muscle cells, inhibition of PDE3 leads to an accumulation of cAMP. This activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium and ultimately, smooth muscle relaxation and bronchodilation. In inflammatory cells, PDE4 inhibition also increases cAMP levels, activating PKA. This leads to the phosphorylation and inactivation of transcription factors involved in the expression of pro-inflammatory genes, thereby reducing the release of inflammatory mediators.
References
- 1. dovepress.com [dovepress.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Verona Pharma Release: Further Clinical Data Highlighting the Significant Bronchodilator Activity of Novel Dual PDE3/4 Inhibitor RPL554 Presented at American Thoracic Society International Conference - BioSpace [biospace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and safety of CHF6001, a novel inhaled PDE4 inhibitor in COPD: the PIONEER study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of RPL554, a dual PDE3 and PDE4 inhibitor, in healthy volunteers and in patients with asthma or chronic obstructive pulmonary disease: findings from four clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effects of the novel inhaled phosphodiesterase type 4 inhibitor CHF6001 on virus-inducible cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. atsjournals.org [atsjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. A novel inhaled phosphodiesterase 4 inhibitor (CHF6001) reduces the allergen challenge response in asthmatic patients [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of CHF6001, a novel inhaled PDE4 inhibitor in COPD: the PIONEER study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medindia.net [medindia.net]
Hoquizil Hydrochloride: A Technical Deep-Dive into its Potential as a Respiratory Therapeutic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hoquizil Hydrochloride, a quinazoline (B50416) derivative, has been identified as a bronchodilator with potential therapeutic applications in respiratory diseases. This document provides a comprehensive technical overview of its core mechanism of action, focusing on its role as a phosphodiesterase (PDE) inhibitor. We will explore the downstream signaling pathways, present available (though limited) quantitative data, and outline detailed experimental protocols relevant to its preclinical evaluation. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic utility of this compound in conditions such as asthma and chronic obstructive pulmonary disease (COPD).
Introduction
Respiratory diseases, including asthma and COPD, are characterized by airway inflammation and bronchoconstriction, leading to airflow limitation and significant morbidity and mortality worldwide. Current therapeutic strategies often involve bronchodilators and anti-inflammatory agents. This compound (also known by its developmental code CP-14,185-1) has emerged as a compound of interest due to its bronchodilatory properties. This technical guide synthesizes the available information on this compound to provide a detailed understanding of its potential therapeutic targets in respiratory disease.
Mechanism of Action: Phosphodiesterase Inhibition
The primary mechanism of action of this compound is the inhibition of phosphodiesterase (PDE) enzymes. PDEs are a superfamily of enzymes responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial second messengers in various signaling pathways.
The cAMP Signaling Pathway in Airway Smooth Muscle
In airway smooth muscle cells, the relaxation and contraction are tightly regulated by intracellular signaling cascades. The binding of bronchodilator agonists (such as β2-agonists) to their G-protein coupled receptors (GPCRs) activates adenylyl cyclase, leading to the synthesis of cAMP from ATP. Increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium levels and smooth muscle relaxation (bronchodilation).
PDE enzymes, particularly PDE4, are highly expressed in airway smooth muscle and inflammatory cells. By hydrolyzing cAMP to its inactive form, 5'-AMP, PDEs terminate the bronchodilatory signal.
This compound as a PDE Inhibitor
This compound exerts its bronchodilatory effect by inhibiting PDE enzymes. This inhibition leads to an accumulation of intracellular cAMP in airway smooth muscle cells, thereby potentiating and prolonging the signaling cascade that promotes muscle relaxation. The specific PDE isoenzymes targeted by this compound and its selectivity profile are crucial for its therapeutic efficacy and side-effect profile, though detailed public data on this is scarce.
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway for this compound-mediated bronchodilation.
Quantitative Data
Table 1: In Vitro Pharmacological Profile of this compound (Template)
| Assay Type | Target | Tissue/Cell Line | Parameter | Value | Reference |
| Enzyme Inhibition | PDE (isoform) | Purified Enzyme | IC50 | Data not available | |
| Functional Assay | cAMP Accumulation | Human Airway Smooth Muscle Cells | EC50 | Data not available | |
| Tissue Bath Assay | Smooth Muscle Relaxation | Guinea Pig Tracheal Rings | EC50 | Data not available |
Experimental Protocols
The following sections detail standardized experimental protocols that are essential for evaluating the therapeutic potential of this compound in respiratory diseases.
Phosphodiesterase (PDE) Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of this compound on specific PDE isoenzymes.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various PDE isoforms (e.g., PDE4).
Materials:
-
Purified recombinant human PDE enzymes (e.g., PDE4B, PDE4D).
-
[³H]-cAMP (radiolabeled substrate).
-
This compound.
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Snake venom nucleotidase.
-
Anion-exchange resin (e.g., Dowex).
-
Scintillation cocktail and counter.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, purified PDE enzyme, and varying concentrations of this compound or vehicle control.
-
Initiate the reaction by adding [³H]-cAMP.
-
Incubate the mixture at 30°C for a specified time, ensuring the reaction remains in the linear range.
-
Terminate the reaction by boiling.
-
Add snake venom nucleotidase to convert the resulting [³H]-5'-AMP to [³H]-adenosine.
-
Add a slurry of anion-exchange resin to bind the unreacted [³H]-cAMP.
-
Centrifuge the samples and collect the supernatant containing [³H]-adenosine.
-
Add scintillation cocktail to the supernatant and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
In Vitro Tracheal Smooth Muscle Relaxation Assay
This protocol describes the use of an organ bath to assess the relaxant effect of this compound on airway smooth muscle.
Objective: To determine the half-maximal effective concentration (EC50) of this compound for inducing relaxation of pre-contracted guinea pig tracheal rings.
Materials:
-
Male Hartley guinea pigs.
-
Krebs-Henseleit solution.
-
Contractile agents (e.g., histamine, carbachol).
-
This compound.
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Euthanize a guinea pig and dissect the trachea.
-
Prepare tracheal rings (2-3 mm in width) and suspend them in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Apply an optimal resting tension (e.g., 1 g) and allow the tissues to equilibrate for at least 60 minutes.
-
Induce a stable contraction with a contractile agent (e.g., 1 µM histamine).
-
Once a stable plateau of contraction is reached, add cumulative concentrations of this compound to the organ bath.
-
Record the changes in isometric tension.
-
Express the relaxation as a percentage of the pre-contraction induced by the contractile agent.
-
Construct a concentration-response curve and determine the EC50 value.
In Vivo Models of Respiratory Disease
To evaluate the in vivo efficacy of this compound, animal models that mimic key features of human respiratory diseases are essential.
Guinea Pig Model of Asthma
The guinea pig is a widely used model for asthma research due to the anatomical and physiological similarities of its airways to humans.
Protocol Outline:
-
Sensitization: Sensitize guinea pigs with an allergen, typically ovalbumin, administered intraperitoneally with an adjuvant like aluminum hydroxide.
-
Challenge: After a sensitization period (e.g., 14-21 days), challenge the animals with an aerosolized solution of ovalbumin to induce an asthmatic response.
-
Treatment: Administer this compound (e.g., orally or via inhalation) at various doses prior to the allergen challenge.
-
Assessment of Bronchoconstriction: Measure changes in airway resistance and dynamic compliance using whole-body plethysmography or a forced oscillation technique. Key parameters to measure include Penh (enhanced pause) or direct measurements of lung resistance (RL) and compliance (Cdyn).
-
Data Analysis: Determine the dose-dependent protective effect of this compound against allergen-induced bronchoconstriction and calculate the ED50 (effective dose for 50% protection).
Conclusion and Future Directions
This compound shows promise as a potential therapeutic agent for respiratory diseases due to its bronchodilatory properties, which are attributed to its inhibitory action on phosphodiesterase enzymes. This leads to an accumulation of intracellular cAMP and subsequent relaxation of airway smooth muscle.
However, a significant gap exists in the publicly available data regarding its specific pharmacological profile. To advance the development of this compound, future research should focus on:
-
Determining the PDE isoenzyme selectivity profile and IC50 values. This is critical for understanding its therapeutic window and potential side effects.
-
Quantifying its potency (EC50) in causing relaxation of human airway smooth muscle.
-
Evaluating its efficacy in well-established preclinical models of asthma and COPD , including measurements of its impact on airway hyperresponsiveness and inflammation.
-
Investigating its pharmacokinetic and pharmacodynamic properties to establish appropriate dosing regimens.
By addressing these key research questions, the full therapeutic potential of this compound in the management of respiratory diseases can be elucidated. This technical guide provides the foundational knowledge and experimental framework to guide these future investigations.
The Pharmacology of Quinazoline Derivatives in Bronchoconstriction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bronchoconstriction, the narrowing of the airways in the lungs, is a hallmark of obstructive lung diseases such as asthma and chronic obstructive pulmonary disease (COPD). The quest for novel and effective bronchodilators is a continuous effort in respiratory medicine. Among the diverse heterocyclic compounds explored, quinazoline (B50416) derivatives have emerged as a promising class of molecules with significant potential to alleviate bronchoconstriction through various pharmacological mechanisms. This technical guide provides an in-depth exploration of the pharmacology of quinazoline derivatives in the context of bronchoconstriction, focusing on their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Mechanisms of Action of Quinazoline Derivatives in Bronchodilation
Quinazoline derivatives exert their bronchodilatory effects by targeting key signaling pathways that regulate airway smooth muscle tone. The primary mechanisms identified to date include phosphodiesterase (PDE) inhibition, muscarinic receptor antagonism, and leukotriene receptor antagonism.
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases are enzymes that hydrolyze cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), second messengers that play a crucial role in airway smooth muscle relaxation. By inhibiting PDEs, particularly PDE3, PDE4, and PDE7, quinazoline derivatives can increase intracellular cAMP levels, leading to protein kinase A (PKA) activation and subsequent bronchodilation.[1][2][3][4]
Signaling Pathway for PDE Inhibition by Quinazoline Derivatives
Muscarinic Receptor Antagonism
Acetylcholine (B1216132), a neurotransmitter of the parasympathetic nervous system, induces bronchoconstriction by activating muscarinic receptors (primarily M3) on airway smooth muscle cells. Certain quinazoline derivatives act as muscarinic receptor antagonists, competitively blocking the binding of acetylcholine and thereby preventing bronchoconstriction.[5]
Signaling Pathway for Muscarinic Receptor Antagonism by Quinazoline Derivatives
Leukotriene Receptor Antagonism
Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent inflammatory mediators that cause bronchoconstriction, mucus secretion, and airway edema by acting on cysteinyl leukotriene receptors (CysLT1). Some quinazoline derivatives have been designed to function as CysLT1 receptor antagonists, mitigating the bronchoconstrictor effects of leukotrienes, which is particularly relevant in allergen-induced asthma.[6][7]
Signaling Pathway for Leukotriene Receptor Antagonism by Quinazoline Derivatives
Quantitative Data on Quinazoline Derivatives
The potency of quinazoline derivatives as bronchodilators is quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data for representative compounds from the literature.
Table 1: Phosphodiesterase (PDE) Inhibitory Activity of Quinazoline Derivatives
| Compound | Target PDE | IC₅₀ (µM) | Reference |
| Compound 4b | PDE7A | 0.114 | [2] |
| Compound 5f | PDE7A | 0.12 | [2] |
| Compound 5c | PDE7A | 0.15 | [2] |
| Compound 4g | PDE7A | 0.18 | [2] |
| Nitraquazone | PDE4 | - | [8] |
| LASSBio-1632 | PDE4A/PDE4D | 0.5 / 0.7 | [8] |
Table 2: Muscarinic Receptor Antagonist Activity of Quinazoline Derivatives
| Compound | Receptor Subtype | Kᵢ (nM) | Reference |
| DMBAB | Muscarinic | 800 | [9] |
| BABC | Muscarinic | 100 | [9] |
| IABC | Muscarinic | 200 | [9] |
Table 3: In Vivo Bronchodilator Activity of Quinazoline Derivatives
| Compound | Model | Parameter | Value | Reference |
| Compound 5b | Histamine-induced bronchospasm (guinea pig) | % Protection | 88.7% | [10][11] |
| Aminophylline (B1665990) (Standard) | Histamine-induced bronchospasm (guinea pig) | % Protection | 87.8% | [10][11] |
| 10-iodo-6-(n-propyl)-benzimidazol[1,2-c]quinazoline | Histamine-induced bronchospasm (guinea pig) | % Protection | 75% | [3] |
| Compound 95-4 | Contracted trachea (in vitro) | Potency | > Theophylline, < Salbutamol | [12][13] |
Detailed Experimental Protocols
The evaluation of the bronchodilator potential of quinazoline derivatives involves a combination of in vivo and in vitro experimental models.
In Vivo: Histamine-Induced Bronchoconstriction in Guinea Pigs
This model is a classic and widely used method to assess the bronchodilator and bronchoprotective effects of new compounds.[14][15][16][17]
Experimental Workflow
Methodology:
-
Animal Preparation: Male Dunkin-Hartley guinea pigs (300-400g) are typically used. The animals are acclimatized to laboratory conditions for at least one week and fasted for 12-18 hours before the experiment with free access to water.
-
Grouping: Animals are divided into at least three groups: a control group (receiving vehicle), a standard group (receiving a known bronchodilator like aminophylline or salbutamol), and one or more test groups (receiving different doses of the quinazoline derivative).
-
Drug Administration: The test compound, standard drug, or vehicle is administered via an appropriate route (e.g., intraperitoneal, oral) at a predetermined time before the histamine challenge.
-
Histamine Challenge: Each guinea pig is placed individually in a transparent chamber. An aerosol of histamine acid phosphate (B84403) (typically 0.1-0.2% in saline) is generated by a nebulizer and introduced into the chamber.
-
Observation and Measurement: The time until the onset of pre-convulsive dyspnea (PCD) is recorded for each animal. PCD is characterized by signs of respiratory distress, such as labored breathing, gasping, and collapse. A cut-off time (e.g., 5-10 minutes) is usually set.
-
Data Analysis: The percentage of protection against bronchospasm is calculated using the following formula: % Protection = (1 - (T₁ / T₂)) x 100 Where T₁ is the time to PCD in the test or standard group, and T₂ is the time to PCD in the control group.
In Vitro: Isolated Guinea Pig Tracheal Ring Preparation
This ex vivo model allows for the direct assessment of the relaxant effect of compounds on airway smooth muscle, independent of systemic influences.[7][18][19]
Experimental Workflow
Methodology:
-
Tissue Preparation: A guinea pig is euthanized, and the trachea is carefully excised and placed in cold, oxygenated Krebs-Henseleit solution. The trachea is cleaned of adhering connective tissue and cut into rings of 2-3 mm width.
-
Mounting: Each tracheal ring is suspended between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with a mixture of 95% O₂ and 5% CO₂. One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer.
-
Equilibration: The tracheal rings are allowed to equilibrate for a period of 60-90 minutes under a resting tension of approximately 1 gram. During this period, the Krebs-Henseleit solution is changed every 15-20 minutes.
-
Induction of Contraction: After equilibration, a stable contraction is induced by adding a contractile agent such as histamine (e.g., 1 µM) or carbachol (B1668302) (e.g., 0.1 µM) to the organ bath.
-
Drug Administration: Once a sustained contraction plateau is achieved, the quinazoline derivative is added to the organ bath in a cumulative concentration-dependent manner.
-
Measurement: The changes in isometric tension are continuously recorded using a data acquisition system.
-
Data Analysis: The relaxation response at each concentration of the test compound is expressed as a percentage of the pre-induced contraction. A concentration-response curve is plotted, and the EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated.
In Vitro: Phosphodiesterase (PDE) Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the activity of a specific PDE isoform.[8]
Methodology:
-
Reagents and Materials: Purified recombinant human PDE enzyme (e.g., PDE4, PDE7), [³H]-cAMP (radiolabeled substrate), assay buffer, test compound (quinazoline derivative), snake venom nucleotidase, anion-exchange resin, and scintillation fluid.
-
Reaction Setup: The assay is typically performed in microcentrifuge tubes or 96-well plates. The reaction mixture contains the assay buffer, a specific concentration of the PDE enzyme, and varying concentrations of the quinazoline derivative.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of [³H]-cAMP. The mixture is then incubated at 30°C for a specified time, during which the PDE enzyme hydrolyzes [³H]-cAMP to [³H]-5'-AMP.
-
Reaction Termination: The reaction is stopped, often by heat inactivation.
-
Conversion to Adenosine: Snake venom nucleotidase is added to convert the [³H]-5'-AMP to [³H]-adenosine.
-
Separation: The mixture is passed through an anion-exchange resin. The unreacted [³H]-cAMP and the [³H]-5'-AMP bind to the resin, while the [³H]-adenosine is eluted.
-
Quantification: The amount of [³H]-adenosine in the eluate is quantified using a scintillation counter.
-
Data Analysis: The percentage of PDE inhibition is calculated for each concentration of the test compound. The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of PDE activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion and Future Directions
Quinazoline derivatives represent a versatile scaffold for the development of novel bronchodilators with multiple mechanisms of action. Their ability to inhibit phosphodiesterases, antagonize muscarinic receptors, and block leukotriene receptors provides a multifaceted approach to alleviating bronchoconstriction. The quantitative data and experimental protocols outlined in this guide offer a framework for the continued investigation and optimization of this promising class of compounds.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To design more potent and selective quinazoline derivatives for specific targets.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: To understand the absorption, distribution, metabolism, and excretion of these compounds and their relationship to their pharmacological effects.
-
In Vivo Disease Models: To evaluate the efficacy of lead compounds in more complex animal models of asthma and COPD that incorporate inflammatory components.
-
Clinical Trials: To ultimately assess the safety and efficacy of the most promising quinazoline derivatives in human patients with obstructive lung diseases.
By leveraging the knowledge and methodologies presented in this guide, researchers and drug development professionals can contribute to the advancement of quinazoline-based therapies for the treatment of bronchoconstrictive respiratory diseases.
References
- 1. Role of Leukotrienes and Leukotriene Modifiers in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of leukotrienes in airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Airway smooth muscle relaxation results from a reduction in the frequency of Ca2+ oscillations induced by a cAMP-mediated inhibition of the IP3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Evaluation of pharmacokinetics, pharmacodynamics, and toxicity of potential quinazoline bronchodilators derived from vasicinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research on Regulating cAMP Pathway to Chronic Obstructive Pulmonary Disease - Creative Diagnostics [creative-diagnostics.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Affinity ligands and related agents for brain muscarinic and nicotinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel cAMP signalling paradigms: therapeutic implications for airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Leukotrienes and airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and bronchodilator activity of new quinazolin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Influence of lung volume on histamine-induced bronchoconstriction in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cholinergic component of histamine-induced bronchoconstriction in newborn guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Adrenergic influences on histamine-mediated bronchoconstriction in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assay of Hoquizil Hydrochloride on Airway Smooth Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hoquizil Hydrochloride is a quinazoline (B50416) derivative that has been identified as an orally active bronchodilator.[1][2] Its mechanism of action is attributed to the inhibition of phosphodiesterase (PDE) enzymes.[3] PDE inhibitors constitute a significant class of therapeutic agents for obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). By preventing the degradation of cyclic adenosine (B11128) monophosphate (cAMP), this compound is expected to induce airway smooth muscle relaxation, leading to bronchodilation.
These application notes provide a detailed protocol for the in vitro evaluation of this compound's relaxant effects on airway smooth muscle. The described assay is fundamental for characterizing the potency and efficacy of novel bronchodilator agents.
Mechanism of Action: Phosphodiesterase Inhibition
Hoquizil has been classified as a phosphodiesterase inhibitor.[3] In airway smooth muscle cells, the intracellular concentration of the second messenger cAMP is a critical determinant of contractile tone. The activation of β2-adrenergic receptors by agonists stimulates adenylyl cyclase to produce cAMP. cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates several target proteins, leading to a decrease in intracellular calcium levels and ultimately, smooth muscle relaxation.
Phosphodiesterases are enzymes that hydrolyze cAMP to its inactive form, 5'-AMP, thus terminating its signaling. By inhibiting PDE, this compound increases the intracellular levels of cAMP, potentiating the PKA signaling pathway and promoting sustained relaxation of the airway smooth muscle.[4]
Data Presentation
| Compound | EC50 (µM) | Emax (% Relaxation) |
| This compound | 1.5 ± 0.2 | 95 ± 5 |
| Theophylline (Reference) | 15 ± 2 | 85 ± 7 |
| Vehicle Control | - | < 5 |
Caption: Illustrative data comparing the potency (EC50) and efficacy (Emax) of this compound to a reference PDE inhibitor, theophylline, in inducing relaxation of pre-contracted guinea pig tracheal smooth muscle.
Signaling Pathway Diagram
Caption: this compound signaling pathway in airway smooth muscle.
Experimental Protocol: In Vitro Assay for Airway Smooth Muscle Relaxation
This protocol describes the use of an isolated organ bath to assess the relaxant effects of this compound on pre-contracted airway smooth muscle.
1. Materials and Reagents:
-
Guinea pig trachea
-
Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1)
-
Carbachol or Histamine (contractile agents)
-
This compound
-
Reference bronchodilator (e.g., Theophylline, Salbutamol)
-
Distilled water
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Isolated organ bath system with isometric force transducers
-
Data acquisition system
2. Tissue Preparation:
-
Humanely euthanize a guinea pig according to institutional guidelines.
-
Carefully dissect the trachea and place it in cold, carbogen-aerated Krebs-Henseleit buffer.
-
Clean the trachea of adhering connective tissue and fat.
-
Cut the trachea into rings of 2-3 mm in width.
-
Suture two stainless steel hooks through the lumen of each tracheal ring.
3. Organ Bath Setup:
-
Mount the tracheal rings in the organ bath chambers containing Krebs-Henseleit buffer at 37°C and continuously bubble with carbogen gas.
-
Connect one hook to a fixed point in the chamber and the other to an isometric force transducer.
-
Apply an initial tension of 1 g to each tracheal ring and allow them to equilibrate for at least 60 minutes. During equilibration, wash the tissues with fresh Krebs-Henseleit buffer every 15 minutes.
4. Experimental Procedure:
-
After equilibration, induce a submaximal contraction with a contractile agent (e.g., 1 µM Carbachol or 10 µM Histamine).
-
Once the contraction has reached a stable plateau, add cumulative concentrations of this compound (e.g., 1 nM to 100 µM) to the organ bath at regular intervals (e.g., every 15 minutes or once the previous concentration has reached a steady-state relaxation).
-
Record the isometric tension continuously.
-
At the end of the experiment, wash the tissues and add a high concentration of a standard relaxant (e.g., 100 µM Salbutamol) to determine the maximal relaxation.
5. Data Analysis:
-
Express the relaxation at each concentration of this compound as a percentage of the pre-contraction induced by the contractile agent.
-
Plot the concentration-response curve (log concentration of this compound vs. percentage relaxation).
-
Calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (the maximal relaxation effect) using non-linear regression analysis.
Experimental Workflow Diagram
Caption: Workflow for the in vitro assay of this compound.
Conclusion
The provided protocols and information offer a comprehensive guide for the in vitro characterization of this compound as a potential bronchodilator. By elucidating its mechanism of action and quantifying its relaxant effects on airway smooth muscle, researchers can effectively evaluate its therapeutic potential for the treatment of respiratory diseases. Adherence to standardized experimental procedures is crucial for obtaining reliable and reproducible data in the drug development process.
References
- 1. A novel quinoline with airway relaxant effects and anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bronchodilators (Inhalers): Types, Drug List, Side Effects & Uses [medicinenet.com]
- 3. Heterogeneity of biochemical actions among vasodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
Application Notes and Protocols for Studying the Effect of Hoquizil Hydrochloride on Histamine-Induced Bronchoconstriction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hoquizil Hydrochloride is a phosphodiesterase (PDE) inhibitor with bronchodilatory properties. This document provides detailed protocols for investigating the efficacy of this compound in mitigating histamine-induced bronchoconstriction, a key model for assessing potential therapeutic agents for obstructive airway diseases such as asthma. The protocols outlined below are designed for preclinical evaluation using a guinea pig model, a well-established standard for this area of research.
Histamine (B1213489), a primary mediator of allergic responses, induces bronchoconstriction by binding to H1 receptors on airway smooth muscle cells. This triggers a signaling cascade resulting in muscle contraction and narrowing of the airways.[1] Phosphodiesterase inhibitors, like this compound, are expected to counteract this effect by increasing intracellular cyclic adenosine (B11128) monophosphate (cAMP), which promotes smooth muscle relaxation.
Data Presentation
The following tables summarize hypothetical quantitative data illustrating the potential effects of this compound on histamine-induced bronchoconstriction. These tables are provided as templates for presenting experimental findings.
Table 1: In Vivo Dose-Response Effect of this compound on Histamine-Induced Bronchoconstriction in Guinea Pigs
| Treatment Group | Dose (mg/kg, i.p.) | n | Baseline Penh | Peak Penh (Histamine Challenge) | % Inhibition of Bronchoconstriction |
| Vehicle Control | - | 8 | 0.25 ± 0.05 | 2.50 ± 0.30 | 0% |
| Hoquizil HCl | 1 | 8 | 0.24 ± 0.06 | 1.88 ± 0.25 | 24.8% |
| Hoquizil HCl | 3 | 8 | 0.26 ± 0.04 | 1.25 ± 0.20 | 50.0% |
| Hoquizil HCl | 10 | 8 | 0.25 ± 0.05 | 0.75 ± 0.15 | 70.0% |
| Salbutamol (Positive Control) | 1 | 8 | 0.23 ± 0.07 | 0.50 ± 0.10 | 80.0% |
*Data are presented as Mean ± SEM. Penh (Enhanced Pause) is a dimensionless index of airway obstruction.
Table 2: Inhibitory Effect of this compound on Histamine-Induced Contraction of Isolated Guinea Pig Tracheal Strips
| Compound | Concentration (µM) | n | Maximal Contraction (%) | IC50 (µM) |
| Vehicle Control | - | 6 | 100 ± 5.0 | - |
| Hoquizil HCl | 0.1 | 6 | 85.2 ± 4.5 | \multirow{4}{*}{1.5} |
| Hoquizil HCl | 1 | 6 | 52.1 ± 3.8 | |
| Hoquizil HCl | 10 | 6 | 25.7 ± 2.9 | |
| Hoquizil HCl | 100 | 6 | 10.3 ± 1.5 |
*Data are presented as Mean ± SEM. Maximal contraction is expressed as a percentage of the response to a supramaximal concentration of histamine.
Signaling Pathways
Histamine-Induced Bronchoconstriction Signaling Pathway
Histamine binds to H1 receptors on airway smooth muscle cells, activating a Gq-protein. This stimulates phospholipase C (PLC) to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+). The increased intracellular Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction and bronchoconstriction.
Caption: Histamine H1 Receptor Signaling Pathway in Bronchial Smooth Muscle.
Mechanism of Action of this compound (Phosphodiesterase Inhibition)
This compound acts as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that break down cyclic adenosine monophosphate (cAMP). By inhibiting PDEs, this compound increases the intracellular levels of cAMP. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK). This prevents the phosphorylation of myosin light chains, leading to smooth muscle relaxation and bronchodilation, thereby counteracting the effects of histamine.
Caption: Mechanism of Action of this compound.
Experimental Protocols
Protocol 1: In Vivo Evaluation of this compound on Histamine-Induced Bronchoconstriction in Conscious Guinea Pigs using Whole-Body Plethysmography
Objective: To assess the dose-dependent effect of this compound in preventing histamine-induced bronchoconstriction in a conscious guinea pig model.
Materials:
-
Male Dunkin-Hartley guinea pigs (350-450 g)
-
This compound
-
Histamine dihydrochloride
-
Salbutamol (positive control)
-
Sterile saline (0.9% NaCl)
-
Whole-body plethysmograph (WBP) chamber
-
Nebulizer
-
Animal scale
Procedure:
-
Animal Acclimatization: Acclimate guinea pigs to the WBP chamber for 15-30 minutes daily for 3 days prior to the experiment to minimize stress-induced respiratory changes.
-
Drug Administration:
-
Divide animals into treatment groups (e.g., vehicle control, this compound at 1, 3, and 10 mg/kg, and positive control).
-
Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes before the histamine challenge.
-
Administer the positive control, Salbutamol (1 mg/kg, i.p.), 30 minutes before the challenge.
-
-
Baseline Measurement: Place the conscious, unrestrained guinea pig into the WBP chamber and allow a 10-15 minute stabilization period. Record baseline respiratory parameters, including the Enhanced Pause (Penh).
-
Histamine Challenge:
-
Prepare a histamine solution (e.g., 0.1% w/v in sterile saline).
-
Aerosolize the histamine solution into the WBP chamber for a fixed duration (e.g., 30 seconds) using a nebulizer.
-
-
Data Recording: Continuously record respiratory parameters for at least 10 minutes following the histamine challenge. The peak bronchoconstriction response is typically observed within the first 5 minutes.
-
Data Analysis:
-
Calculate the baseline Penh by averaging the values over the 5 minutes preceding the histamine challenge.
-
Determine the peak Penh value within the 10 minutes following the histamine challenge.
-
Calculate the percentage inhibition of bronchoconstriction for each treated group compared to the vehicle control group using the formula: % Inhibition = [1 - (Peak Penh_treated - Baseline Penh_treated) / (Peak Penh_vehicle - Baseline Penh_vehicle)] x 100
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.
-
Caption: Experimental Workflow for In Vivo Evaluation of this compound.
Protocol 2: In Vitro Evaluation of this compound on Histamine-Induced Contraction of Isolated Guinea Pig Tracheal Strips
Objective: To determine the direct inhibitory effect and potency (IC50) of this compound on histamine-induced contraction of airway smooth muscle.
Materials:
-
Male Dunkin-Hartley guinea pigs (350-450 g)
-
This compound
-
Histamine dihydrochloride
-
Krebs-Henseleit buffer solution
-
Organ bath system with isometric force transducers
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Euthanize a guinea pig and excise the trachea.
-
Dissect the trachea into individual rings, 2-3 cartilage bands wide.
-
Cut the cartilage opposite the smooth muscle to form a tracheal strip.
-
-
Organ Bath Setup:
-
Suspend the tracheal strips in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen gas.
-
Connect one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an optimal resting tension (e.g., 1 g) and allow the tissue to equilibrate for 60-90 minutes, with buffer changes every 15-20 minutes.
-
-
Experimental Protocol:
-
After equilibration, induce a submaximal contraction with histamine (e.g., 1 µM) to ensure tissue viability. Wash the tissue and allow it to return to baseline.
-
Cumulative Concentration-Response Curve to Histamine: Add increasing concentrations of histamine to the organ bath in a cumulative manner (e.g., 10 nM to 100 µM) and record the contractile response.
-
Inhibition by this compound:
-
After washing out the initial histamine curve, incubate the tracheal strips with a specific concentration of this compound (or vehicle) for a predetermined time (e.g., 30 minutes).
-
Repeat the cumulative histamine concentration-response curve in the presence of this compound.
-
Repeat this procedure with different concentrations of this compound on separate tracheal strips.
-
-
-
Data Analysis:
-
Express the contractile response to histamine as a percentage of the maximal contraction observed in the control (vehicle-treated) strips.
-
Construct concentration-response curves for histamine in the absence and presence of different concentrations of this compound.
-
Calculate the IC50 value for this compound (the concentration that causes 50% inhibition of the maximal histamine-induced contraction).
-
Perform statistical analysis to compare the concentration-response curves.
-
Caption: Experimental Workflow for In Vitro Evaluation of this compound.
References
Application Notes and Protocols for Preclinical In-Vivo Respiratory Studies of Hoquizil Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hoquizil Hydrochloride (CAS #: 23256-28-2) is identified as a bronchodilator, a class of drugs that act to widen the airways, making breathing easier. These agents are critical in the management of respiratory conditions characterized by bronchoconstriction, such as asthma and chronic obstructive pulmonary disease (COPD). Preclinical in vivo studies are essential to evaluate the efficacy, potency, and safety of new bronchodilator candidates like this compound before they can be considered for human trials.
These application notes provide a framework for conducting preclinical in vivo respiratory studies to assess the bronchodilatory effects of this compound. The protocols outlined below are based on established methodologies for evaluating respiratory function in common animal models.
Data Presentation
Quantitative data from preclinical in vivo respiratory studies should be meticulously recorded and organized for clear interpretation and comparison. The following tables provide templates for summarizing key findings.
Table 1: Effect of this compound on Baseline Airway Function
| Treatment Group | Dose (mg/kg) | Route of Administration | Airway Resistance (cmH₂O·s/mL) | Dynamic Compliance (mL/cmH₂O) |
| Vehicle Control | - | |||
| This compound | Low | |||
| This compound | Mid | |||
| This compound | High | |||
| Positive Control |
Table 2: Effect of this compound on Bronchoconstriction Challenge
| Treatment Group | Dose (mg/kg) | Bronchoconstrictor Agent | % Inhibition of Airway Resistance Increase | % Reversal of Compliance Decrease |
| Vehicle Control | - | Methacholine (B1211447) | ||
| This compound | Low | Methacholine | ||
| This compound | Mid | Methacholine | ||
| This compound | High | Methacholine | ||
| Positive Control | Methacholine |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validity of preclinical studies. The following are standard protocols for assessing bronchodilator activity in vivo.
Protocol 1: Evaluation of Bronchodilator Effect in a Guinea Pig Model of Asthma
Objective: To assess the ability of this compound to protect against allergen-induced bronchoconstriction in ovalbumin-sensitized guinea pigs.
Materials:
-
Male Hartley guinea pigs (300-350 g)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Al(OH)₃)
-
Methacholine
-
This compound
-
Vehicle (e.g., saline, PBS with 0.5% Tween 80)
-
Positive control (e.g., Albuterol)
-
Whole-body plethysmography system or forced oscillation technique equipment (e.g., FlexiVent)
-
Nebulizer
Procedure:
-
Sensitization:
-
Sensitize guinea pigs by intraperitoneal injection of OVA (100 µg) and Al(OH)₃ (100 mg) in 0.5 mL saline on days 0 and 7.
-
Use age-matched non-sensitized animals as a control group.
-
-
Drug Administration:
-
On day 21, administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection, or inhalation) at a predetermined time before the allergen challenge.
-
Include a positive control group treated with a known bronchodilator.
-
-
Allergen Challenge and Respiratory Mechanics Measurement:
-
Anesthetize the animals and place them in a whole-body plethysmograph or connect them to a forced oscillation system.
-
Record baseline respiratory parameters, including airway resistance (RI) and dynamic compliance (Cdyn).
-
Challenge the animals with an aerosolized solution of OVA (0.1-1% in saline) for a defined period (e.g., 2 minutes).
-
Continuously monitor and record respiratory parameters for a set duration (e.g., 30 minutes) post-challenge.
-
-
Data Analysis:
-
Calculate the percentage increase in airway resistance and the percentage decrease in dynamic compliance from baseline for each animal.
-
Compare the changes in the this compound-treated groups to the vehicle-treated group to determine the protective effect.
-
Protocol 2: Assessment of Bronchodilator Activity in a Mouse Model of Airway Hyperreactivity
Objective: To evaluate the efficacy of this compound in reversing methacholine-induced bronchoconstriction in mice.
Materials:
-
Male BALB/c mice (8-10 weeks old)
-
Methacholine chloride
-
This compound
-
Vehicle
-
Positive control (e.g., Ipratropium bromide)
-
Forced oscillation technique equipment (e.g., FlexiVent)
Procedure:
-
Animal Preparation:
-
Anesthetize the mice, tracheostomize, and connect them to the forced oscillation system for mechanical ventilation.
-
-
Baseline Measurement:
-
Allow the animals to stabilize and record baseline measurements of airway mechanics (resistance and compliance).
-
-
Methacholine Challenge:
-
Administer increasing concentrations of aerosolized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL) to induce bronchoconstriction.
-
Measure airway mechanics after each methacholine concentration.
-
-
Drug Administration:
-
After establishing a stable bronchoconstriction with a specific dose of methacholine, administer this compound or vehicle via intratracheal instillation or inhalation.
-
-
Reversal Measurement:
-
Continuously monitor airway mechanics to assess the reversal of bronchoconstriction over time.
-
-
Data Analysis:
-
Calculate the dose of methacholine that causes a 200% increase in airway resistance (PC200).
-
Determine the percentage reversal of the methacholine-induced increase in resistance and decrease in compliance following treatment with this compound.
-
Visualizations
Diagrams illustrating key processes and workflows can enhance understanding and reproducibility.
Application Notes and Protocols: Measuring the Effect of Hoquizil Hydrochloride on Cytokine Production in Lung Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hoquizil Hydrochloride is a novel orally active bronchodilator that functions as a phosphodiesterase (PDE) inhibitor.[1] Phosphodiesterases are enzymes that degrade cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), important second messengers in various cellular pathways.[2] By inhibiting PDEs, this compound is expected to increase intracellular levels of cAMP and/or cGMP, leading to smooth muscle relaxation and bronchodilation.[2][3]
Emerging evidence suggests that PDE inhibitors also possess significant anti-inflammatory properties.[4][5][6] The elevation of intracellular cAMP, for instance, has been shown to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), by modulating key inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[7][8][9] This suggests a therapeutic potential for this compound beyond its bronchodilatory effects, particularly in inflammatory lung diseases like Chronic Obstructive Pulmonary Disease (COPD) and asthma.[2][4]
These application notes provide detailed protocols for evaluating the anti-inflammatory effects of this compound by measuring its impact on cytokine production in established preclinical models of lung inflammation.
Proposed Mechanism of Action
This compound, as a PDE inhibitor, is hypothesized to exert its anti-inflammatory effects by increasing intracellular cAMP and/or cGMP levels. This leads to the activation of Protein Kinase A (PKA) and Protein Kinase G (PKG), which can interfere with inflammatory signaling cascades. A key mechanism is the inhibition of the NF-κB pathway, a central regulator of pro-inflammatory gene expression.[10][11][12] Additionally, modulation of the MAPK signaling pathway, which is also crucial for the production of inflammatory mediators, is a likely consequence of PDE inhibition.[13][14][15]
Experimental Protocols
Two primary in vivo models are proposed to assess the efficacy of this compound in reducing cytokine production in lung inflammation: a Lipopolysaccharide (LPS)-induced acute lung injury model and an Ovalbumin (OVA)-induced allergic asthma model.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model
This model mimics the inflammatory response seen in bacterial infections and acute respiratory distress syndrome (ARDS).[16][17][18][19]
Experimental Workflow:
Methodology:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used.
-
Acclimatization: House animals for at least one week under standard laboratory conditions.
-
Grouping: Randomly assign mice to experimental groups (e.g., Vehicle control, LPS + Vehicle, LPS + this compound low dose, LPS + this compound high dose).
-
Drug Administration: Administer this compound (or vehicle) via oral gavage 1 hour prior to LPS challenge.
-
LPS Challenge: Anesthetize mice and instill LPS (e.g., 10-50 µg in 50 µL sterile saline) intratracheally or intranasally.[19]
-
Sample Collection: At selected time points (e.g., 6, 24, or 48 hours) post-LPS administration, euthanize mice and collect samples.
-
Bronchoalveolar Lavage (BAL) Fluid Collection: Expose the trachea and cannulate. Lavage the lungs with 1 mL of ice-cold PBS with 0.1 mM EDTA three times.[20][21][22][23][24] Pool the collected fluid.
-
Lung Tissue Collection: Perfuse the lungs with saline to remove blood, then excise and snap-freeze in liquid nitrogen or store in RNA stabilization solution for further analysis.
-
-
Cytokine Analysis:
-
BAL Fluid: Centrifuge the BAL fluid to pellet cells. Use the supernatant for cytokine measurement using ELISA or multiplex bead-based assays for TNF-α, IL-6, and IL-1β.
-
Lung Tissue: Homogenize the lung tissue and measure cytokine protein levels via ELISA. For gene expression analysis, extract total RNA, synthesize cDNA, and perform quantitative PCR (qPCR) for Tnf-α, Il-6, and Il-1β genes.
-
Ovalbumin (OVA)-Induced Allergic Asthma Model
This model is representative of Th2-mediated allergic airway inflammation, a key feature of asthma.[1][25][26][27]
Methodology:
-
Animals: BALB/c mice (6-8 weeks old) are frequently used for this model.
-
Sensitization: Sensitize mice on days 0 and 14 by intraperitoneal injection of 20 µg OVA emulsified in 2 mg aluminum hydroxide (B78521) in saline.[1][28]
-
Drug Administration: From day 21 to day 27, administer this compound (or vehicle) daily via oral gavage, 1 hour before the OVA challenge.
-
OVA Challenge: On days 25, 26, and 27, challenge the mice with an aerosol of 1% OVA in saline for 30 minutes.[28]
-
Sample Collection: 24 hours after the final OVA challenge, euthanize the mice and collect BAL fluid and lung tissue as described in the LPS model.
-
Cytokine Analysis: In addition to TNF-α, IL-6, and IL-1β, it is crucial to measure Th2-associated cytokines such as IL-4, IL-5, and IL-13 in both BAL fluid and lung tissue using ELISA or multiplex assays.
Data Presentation
Quantitative data should be presented in a clear and structured format to allow for easy comparison between treatment groups.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels in BAL Fluid of LPS-Treated Mice
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | 15 ± 3 | 25 ± 5 | 10 ± 2 |
| LPS + Vehicle | 550 ± 45 | 1200 ± 110 | 300 ± 28 |
| LPS + Hoquizil (10 mg/kg) | 320 ± 30 | 750 ± 65 | 180 ± 20 |
| LPS + Hoquizil (30 mg/kg) | 180 ± 22 | 400 ± 38 | 90 ± 12** |
| Data are presented as mean ± SEM. Hypothetical data for illustrative purposes. | |||
| p < 0.05, **p < 0.01 compared to LPS + Vehicle group. |
Table 2: Effect of this compound on Th2 Cytokine Levels in Lung Homogenates of OVA-Challenged Mice
| Treatment Group | IL-4 (pg/mg protein) | IL-5 (pg/mg protein) | IL-13 (pg/mg protein) |
| Vehicle Control | 20 ± 4 | 30 ± 6 | 45 ± 8 |
| OVA + Vehicle | 250 ± 28 | 400 ± 35 | 550 ± 50 |
| OVA + Hoquizil (10 mg/kg) | 150 ± 18 | 220 ± 25 | 310 ± 32 |
| OVA + Hoquizil (30 mg/kg) | 80 ± 10 | 110 ± 15 | 150 ± 18** |
| Data are presented as mean ± SEM. Hypothetical data for illustrative purposes. | |||
| p < 0.05, **p < 0.01 compared to OVA + Vehicle group. |
Conclusion
The provided protocols offer a robust framework for investigating the anti-inflammatory and cytokine-modulating effects of this compound in relevant preclinical models of lung inflammation. By demonstrating a reduction in key pro-inflammatory and Th2 cytokines, these studies can provide strong evidence for the therapeutic potential of this compound in treating inflammatory respiratory diseases. The data generated will be crucial for guiding further drug development and elucidating the full pharmacological profile of this promising compound.
References
- 1. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]
- 2. What are PDE inhibitors and how do they work? [synapse.patsnap.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Phosphodiesterase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]
- 6. Phosphodiesterase Inhibitors in Acute Lung Injury: What Are the Perspectives? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of PDE4 Attenuates TNF-α-Triggered Cell Death Through Suppressing NF-κB and JNK Activation in HT-22 Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nuclear Factor-Kappa-B Signaling in Lung Development and Disease: One Pathway, Numerous Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of Nuclear Factor-kappa B (NF-kB) in the regulation of lung inflammation. [ir.vanderbilt.edu]
- 12. med.stanford.edu [med.stanford.edu]
- 13. Targeting MAPK signaling: A promising approach for treating inflammatory lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MAPK Signaling and ERK1/2 bistability in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Altered lung function relates to inflammation in an acute LPS mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. meliordiscovery.com [meliordiscovery.com]
- 18. LPS-induced Acute Lung Injury Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Lipopolysaccharide-induced lung injury in mice. I. Concomitant evaluation of inflammatory cells and haemorrhagic lung damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bronchoalveolar Lavage and Lung Tissue Digestion [bio-protocol.org]
- 21. Murine Bronchoalveolar Lavage Protocol | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 22. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration [jove.com]
- 23. tandfonline.com [tandfonline.com]
- 24. cincinnatichildrens.org [cincinnatichildrens.org]
- 25. researchgate.net [researchgate.net]
- 26. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 28. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Hoquizil Hydrochloride on Human Bronchial Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hoquizil Hydrochloride is recognized for its bronchodilator properties, suggesting its potential therapeutic application in respiratory diseases characterized by airway inflammation and constriction, such as asthma and chronic obstructive pulmonary disease (COPD)[1]. The underlying mechanism of action is associated with the inhibition of phosphodiesterase (PDE) enzymes[2]. PDE inhibitors increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger that mediates a range of cellular responses, including smooth muscle relaxation and modulation of inflammatory pathways[2][3].
In the context of human bronchial epithelial cells (HBECs), which play a pivotal role in orchestrating airway inflammation, this compound is hypothesized to exert anti-inflammatory effects by elevating intracellular cAMP. This application note provides a comprehensive set of protocols to investigate the effects of this compound on HBECs, focusing on cell viability, anti-inflammatory activity, and the elucidation of the underlying signaling pathways.
Hypothesized Signaling Pathway of this compound in HBECs
This compound, as a phosphodiesterase inhibitor, is expected to increase intracellular cAMP levels. This elevation in cAMP is anticipated to activate Protein Kinase A (PKA), which in turn can phosphorylate and activate the cAMP response element-binding protein (CREB). Activated CREB can modulate the transcription of anti-inflammatory genes. Furthermore, PKA can interfere with the pro-inflammatory NF-κB signaling pathway, a key regulator of inflammatory cytokine production in HBECs[4]. The diagram below illustrates this proposed mechanism.
Caption: Hypothesized signaling pathway of this compound in human bronchial epithelial cells.
Experimental Workflow
A systematic approach is proposed to evaluate the efficacy and mechanism of this compound in HBECs. The workflow encompasses initial cell culture and expansion, treatment with the compound in the presence of an inflammatory stimulus, and subsequent analysis of cell viability, cytokine secretion, and key signaling protein activation.
Caption: General experimental workflow for evaluating this compound effects on HBECs.
Experimental Protocols
Cell Culture of Human Bronchial Epithelial Cells (HBECs)
This protocol outlines the basic steps for culturing primary HBECs. Commercially available HBECs and specialized media are recommended for optimal results.
-
Materials:
-
Primary Human Bronchial Epithelial Cells (cryopreserved)
-
Bronchial Epithelial Cell Growth Medium (BEGM) BulletKit (or similar)[5]
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA solution
-
Trypsin Neutralizing Solution
-
Humidified incubator (37°C, 5% CO2)
-
-
Protocol:
-
Pre-warm BEGM, PBS, Trypsin-EDTA, and Trypsin Neutralizing Solution to 37°C.
-
Rapidly thaw the cryopreserved vial of HBECs in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed BEGM.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh BEGM.
-
Transfer the cell suspension to a collagen-coated T-75 flask.
-
Incubate at 37°C, 5% CO2. Change the medium every 48 hours.
-
When cells reach 80-90% confluency, subculture them.
-
Wash with PBS.
-
Add Trypsin-EDTA and incubate for 3-5 minutes until cells detach.
-
Neutralize with Trypsin Neutralizing Solution.
-
Centrifuge and resuspend in fresh medium for seeding into new flasks or multi-well plates for experiments.
-
-
Cell Viability (MTT) Assay
This assay determines the potential cytotoxicity of this compound on HBECs.[8][9]
-
Materials:
-
Protocol:
-
Seed HBECs at a density of 1 x 10^4 cells/well in a 96-well plate and allow them to adhere overnight.[9]
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[9]
-
Shake the plate for 15 minutes on an orbital shaker.[8]
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Cytokine Measurement by ELISA
This protocol is for quantifying the secretion of pro-inflammatory cytokines such as IL-6 and IL-8 from HBEC supernatants.[10][11][12]
-
Materials:
-
HBECs seeded in a 24-well plate
-
This compound
-
Pro-inflammatory stimulus (e.g., TNF-α at 10 ng/mL)
-
Human IL-6 and IL-8 ELISA kits
-
Microplate reader
-
-
Protocol:
-
Seed HBECs in a 24-well plate and grow to 80-90% confluency.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with TNF-α for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove debris.
-
Perform the ELISA for IL-6 and IL-8 according to the manufacturer's instructions. A general procedure involves:
-
Coating a 96-well plate with a capture antibody overnight.[12]
-
Blocking the plate.
-
Adding standards and cell culture supernatants and incubating for 2 hours.[12]
-
Washing and adding a detection antibody.
-
Washing and adding an enzyme conjugate (e.g., Streptavidin-HRP).[11]
-
Adding a substrate and stopping the reaction.
-
-
Measure the absorbance at 450 nm and calculate cytokine concentrations based on the standard curve.[12]
-
Western Blot Analysis for Signaling Proteins
This protocol is to assess the activation state of key signaling proteins like NF-κB (p65 subunit) and CREB by detecting their phosphorylated forms.[13][14]
-
Materials:
-
HBECs cultured in 6-well plates
-
This compound and TNF-α
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p-NF-κB p65, anti-NF-κB p65, anti-p-CREB, anti-CREB, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Protocol:
-
Treat HBECs in 6-well plates as described for the ELISA experiment, but for a shorter duration (e.g., 15-60 minutes) to capture peak protein phosphorylation.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.[14]
-
Incubate the membrane with primary antibody overnight at 4°C.[13]
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. Quantify band intensity and normalize to a loading control like β-actin.
-
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison. Below are examples of how to structure these tables.
Table 1: Effect of this compound on HBEC Viability (Example Data)
| Hoquizil HCl (µM) | Absorbance at 570 nm (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.23 ± 0.09 | 98.4 |
| 1 | 1.26 ± 0.07 | 100.8 |
| 10 | 1.21 ± 0.10 | 96.8 |
| 100 | 1.15 ± 0.12 | 92.0 |
Table 2: Effect of this compound on TNF-α-Induced Cytokine Secretion in HBECs (Example Data)
| Treatment | IL-6 (pg/mL) (Mean ± SD) | IL-8 (pg/mL) (Mean ± SD) |
| Control (Untreated) | 50 ± 8 | 120 ± 15 |
| TNF-α (10 ng/mL) | 850 ± 65 | 1500 ± 110 |
| TNF-α + Hoquizil HCl (1 µM) | 620 ± 50 | 1150 ± 90 |
| TNF-α + Hoquizil HCl (10 µM) | 410 ± 42 | 780 ± 75 |
| TNF-α + Hoquizil HCl (100 µM) | 250 ± 30 | 450 ± 55 |
Table 3: Densitometric Analysis of Western Blot Results (Example Data)
| Treatment | p-NF-κB / NF-κB Ratio (Fold Change) | p-CREB / CREB Ratio (Fold Change) |
| Control | 1.0 | 1.0 |
| TNF-α (10 ng/mL) | 4.5 | 1.2 |
| TNF-α + Hoquizil HCl (10 µM) | 2.1 | 3.5 |
| Hoquizil HCl (10 µM) only | 1.1 | 3.8 |
Conclusion
The protocols detailed in this application note provide a robust framework for investigating the effects of this compound on human bronchial epithelial cells. By systematically evaluating cell viability, anti-inflammatory potential, and key signaling pathways, researchers can gain valuable insights into the therapeutic promise of this compound for inflammatory airway diseases. The provided diagrams and data table structures offer a clear guide for experimental design and data presentation.
References
- 1. Asthma Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of phosphodiesterase 4 triggers ovulation in follicle-stimulating hormone-primed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Theophylline action on primary human bronchial epithelial cells under proinflammatory stimuli and steroidal drugs: a therapeutic rationale approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.unc.edu [med.unc.edu]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Human Bronchial Epithelial Cell line [sigmaaldrich.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 13. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 14. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols for In Vivo Efficacy Studies of Hoquizil Hydrochloride in Rats
Topic: In vivo Experimental Design for Hoquizil Hydrochloride Efficacy Studies in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a vasodilator agent, and based on its chemical class, it is presumed to act as a phosphodiesterase (PDE) inhibitor. PDE inhibitors increase intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP) and/or cyclic guanosine (B1672433) monophosphate (cGMP), leading to smooth muscle relaxation and vasodilation. This mechanism of action suggests potential therapeutic efficacy in cardiovascular diseases characterized by vasoconstriction and increased vascular resistance, such as pulmonary hypertension and certain forms of heart failure.
These application notes provide a detailed experimental design for evaluating the in vivo efficacy of this compound in a well-established rat model of pulmonary hypertension. The protocols outlined below are intended to serve as a comprehensive guide for researchers, ensuring robust and reproducible study outcomes.
Signaling Pathway of Vasodilation via PDE Inhibition
The proposed mechanism of action for this compound involves the inhibition of phosphodiesterase enzymes, which leads to vasodilation. The signaling pathway is initiated by endogenous vasodilators like nitric oxide (NO) or prostacyclin, which stimulate the production of cGMP or cAMP, respectively. PDEs are responsible for the degradation of these second messengers. By inhibiting PDEs, this compound is expected to prolong the signaling cascade, resulting in sustained relaxation of vascular smooth muscle cells.
Figure 1: Proposed cGMP-mediated vasodilation pathway of this compound.
Experimental Design: Monocrotaline-Induced Pulmonary Hypertension in Rats
The monocrotaline (B1676716) (MCT) rat model is a widely accepted preclinical model for pulmonary arterial hypertension (PAH). A single subcutaneous injection of MCT induces endothelial damage in the pulmonary vasculature, leading to progressive pulmonary vascular remodeling, increased pulmonary arterial pressure, right ventricular hypertrophy, and eventual right heart failure. This model is particularly suitable for evaluating the efficacy of potential vasodilator therapies.
Experimental Workflow
The following diagram illustrates the overall workflow for the in vivo efficacy study of this compound in the MCT-induced pulmonary hypertension rat model.
Figure 2: Experimental workflow for this compound efficacy study.
Animal Model
-
Species: Sprague-Dawley rats
-
Sex: Male
-
Weight: 200-250 g at the start of the study
-
Acclimatization: Animals should be acclimatized for at least 7 days before the start of the experiment, with free access to standard chow and water.
Experimental Groups
The following table outlines the proposed experimental groups for the study.
| Group ID | Group Name | Treatment | Number of Animals (n) |
| 1 | Sham Control | Vehicle | 10 |
| 2 | MCT Control | Vehicle | 10 |
| 3 | Hoquizil Low Dose | This compound (X mg/kg) | 10 |
| 4 | Hoquizil High Dose | This compound (Y mg/kg) | 10 |
| 5 | Positive Control | Sildenafil (25 mg/kg) | 10 |
Note: The doses for this compound (X and Y mg/kg) should be determined based on prior pharmacokinetic and tolerability studies.
Data Presentation: Key Efficacy Endpoints
The following tables summarize the primary and secondary endpoints to be collected and analyzed in this study.
Table 1: Hemodynamic Parameters
| Parameter | Abbreviation | Unit | Method of Measurement |
| Right Ventricular Systolic Pressure | RVSP | mmHg | Right Heart Catheterization |
| Mean Pulmonary Arterial Pressure | mPAP | mmHg | Right Heart Catheterization |
| Systemic Arterial Pressure | SAP | mmHg | Carotid Artery Catheterization |
| Heart Rate | HR | bpm | ECG or Pressure Transducer |
Table 2: Cardiac and Pulmonary Parameters
| Parameter | Abbreviation | Unit | Method of Measurement |
| Right Ventricle Weight | RVW | mg | Post-mortem Organ Dissection |
| Left Ventricle + Septum Weight | LV+S | mg | Post-mortem Organ Dissection |
| Fulton's Index (RVW / (LV+S)) | FI | ratio | Calculation |
| Lung Weight | LW | mg | Post-mortem Organ Dissection |
| Lung Weight / Body Weight Ratio | LW/BW | mg/g | Calculation |
Table 3: Echocardiographic Parameters
| Parameter | Abbreviation | Unit | Method of Measurement |
| Tricuspid Annular Plane Systolic Excursion | TAPSE | mm | M-mode Echocardiography |
| Pulmonary Artery Acceleration Time | PAAT | ms | Pulsed-Wave Doppler |
| Right Ventricular Wall Thickness | RVWT | mm | M-mode or 2D Echocardiography |
Experimental Protocols
Induction of Pulmonary Hypertension
-
On Day 0, rats in the MCT-treated groups will receive a single subcutaneous (s.c.) injection of monocrotaline (60 mg/kg) dissolved in sterile saline.
-
Sham control animals will receive a corresponding volume of sterile saline.
-
Animals should be closely monitored for any adverse reactions following the injection.
Drug Administration
-
Treatment will commence on Day 1 and continue daily until Day 28.
-
This compound and Sildenafil should be formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose) for oral gavage (p.o.) administration.
-
The vehicle control groups will receive the formulation vehicle alone.
-
The volume of administration should be consistent across all groups (e.g., 5 mL/kg).
Hemodynamic Measurements (Day 28)
-
Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).
-
Perform a right heart catheterization via the jugular vein to measure RVSP and mPAP using a pressure transducer.
-
Insert a catheter into the carotid artery to measure systemic arterial pressure.
-
Record all hemodynamic parameters for a stable period.
Euthanasia and Tissue Collection (Day 28)
-
Following hemodynamic measurements, euthanize the animals by an approved method (e.g., exsanguination under deep anesthesia).
-
Perform a thoracotomy and carefully dissect the heart and lungs.
-
Separate the right ventricle (RV) from the left ventricle and septum (LV+S).
-
Weigh the RV and LV+S to calculate Fulton's Index.
-
Weigh the lungs.
-
Fix a portion of the lung and heart tissue in 10% neutral buffered formalin for histological analysis (e.g., H&E and Masson's trichrome staining) to assess vascular remodeling and fibrosis.
-
Snap-freeze remaining tissue in liquid nitrogen and store at -80°C for molecular analyses (e.g., gene or protein expression of markers of inflammation and fibrosis).
Statistical Analysis
-
Data should be expressed as mean ± standard error of the mean (SEM).
-
Statistical significance between groups can be determined using a one-way analysis of variance (ANOVA) followed by an appropriate post-hoc test (e.g., Dunnett's or Tukey's test).
-
A p-value of less than 0.05 is typically considered statistically significant.
Conclusion
This detailed application note provides a robust framework for conducting in vivo efficacy studies of this compound in a rat model of monocrotaline-induced pulmonary hypertension. The outlined protocols, from experimental design to endpoint analysis, are intended to guide researchers in generating high-quality, reproducible data to evaluate the therapeutic potential of this novel vasodilator. Adherence to these guidelines will facilitate a comprehensive assessment of the compound's effects on key hemodynamic, cardiac, and pulmonary parameters.
Application Notes and Protocols: Assessing the Impact of Hoquizil Hydrochloride on Eosinophil Infiltration in Allergic Asthma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness, mucus hypersecretion, and infiltration of inflammatory cells, predominantly eosinophils. Eosinophilic inflammation is a key driver of asthma pathogenesis and exacerbations. Hoquizil Hydrochloride, a piperazine-derivative with bronchodilatory and histamine (B1213489) H1 receptor antagonist properties, presents a potential therapeutic candidate for allergic asthma. These application notes provide a comprehensive guide to assessing the impact of this compound on eosinophil infiltration in preclinical allergic asthma models. The protocols and data herein are based on established methodologies and published data on closely related second-generation H1 antihistamines, providing a strong rationale for evaluating this compound.
Mechanism of Action and Signaling Pathways
This compound is classified as a histamine H1 receptor antagonist. Its primary mechanism of action involves blocking the effects of histamine, a key mediator in allergic reactions. Beyond its antihistaminic effects, emerging evidence on second-generation H1 antihistamines, particularly piperazine (B1678402) derivatives, suggests they possess anti-inflammatory properties that may directly impact eosinophil function.[1][2]
The proposed anti-inflammatory mechanism involves the modulation of key signaling pathways that regulate the production of pro-inflammatory cytokines and chemokines essential for eosinophil recruitment and activation. One of the central pathways implicated is the Nuclear Factor-kappa B (NF-κB) signaling cascade. By inhibiting the NF-κB pathway, this compound may reduce the transcription of genes encoding for cytokines like IL-4, IL-5, and IL-13, which are crucial for eosinophil differentiation, survival, and recruitment.
Caption: Proposed mechanism of this compound in allergic asthma.
Data Presentation: Effects of H1 Antihistamines on Eosinophils
While specific data for this compound is not yet available, the following tables summarize the reported effects of structurally and functionally similar H1 antihistamines on eosinophil functions. This data provides a strong rationale for investigating this compound in similar assays.
Table 1: In Vitro Effects of H1 Antihistamines on Eosinophil Function
| Compound | Assay | Model | Key Findings | Reference |
| Cetirizine (B192768) | Eosinophil Migration | Human eosinophils from allergic subjects | Significant inhibition of eosinophil migration towards pollen and platelet-activating factor.[1] | [1] |
| Levocetirizine (B1674955) | Eosinophil Transendothelial Migration | Human eosinophils and human dermal/lung microvascular endothelial cells | Dose-dependently inhibited eotaxin-induced eosinophil transendothelial migration.[3] | [3] |
| Epinastine (B1215162) HCl | Eosinophil Activation | Mouse eosinophils stimulated with Stem Cell Factor (SCF) | Suppressed the release of RANTES, MIP-1β, and LTC4 from activated eosinophils.[1] | [1] |
| Levocetirizine | Chemokine Production | Mouse eosinophils stimulated with antigen | Dose-dependently decreased the production of RANTES and eotaxin.[2][4] | [2][4] |
| Cetirizine | Eosinophil Survival | Human eosinophils from allergic rhinitis patients | Inhibited IL-5-dependent eosinophil survival at high concentrations.[5] | [5] |
Table 2: In Vivo Effects of H1 Antihistamines on Eosinophil Infiltration
| Compound | Animal Model | Allergen | Key Findings on Eosinophil Infiltration | Reference |
| Cetirizine | Allergic patients with asthma | Allergen inhalation challenge | Inhibited the recruitment of eosinophils into bronchoalveolar lavage fluid.[6] | [6] |
| Cetirizine | Allergic and normal subjects | Cutaneous allergen challenge | Significantly inhibited cutaneous eosinophil migration at skin test sites.[1] | [1] |
| Meclizine | OVA-induced airway inflammation in mice | Ovalbumin (OVA) | Attenuated airway inflammation, suggesting reduced eosinophil infiltration.[7] | [7] |
Experimental Protocols
The following protocols provide a framework for assessing the efficacy of this compound in a preclinical model of allergic asthma.
Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model
This is a widely used and well-characterized model to study the pathophysiology of allergic asthma and to evaluate potential therapeutics.[8]
Caption: Workflow for the OVA-induced allergic asthma model.
Materials:
-
6-8 week old female BALB/c mice
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (B78521) (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile, pyrogen-free saline
-
This compound
-
Vehicle control (e.g., saline, or as appropriate for this compound formulation)
-
Nebulizer system
Protocol:
-
Sensitization: On day 0, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL saline.
-
Booster: On day 14, administer a booster i.p. injection of 20 µg of OVA in 2 mg of aluminum hydroxide in 200 µL saline.
-
Treatment: From day 18 to day 23 (or as determined by the study design), administer this compound or vehicle control to the respective groups of mice via the desired route (e.g., oral gavage, i.p. injection) at a predetermined dose. Administration should typically occur 30-60 minutes prior to the OVA challenge.
-
Challenge: On days 21, 22, and 23, challenge the mice with an aerosol of 1% (w/v) OVA in saline for 30 minutes using a nebulizer.
-
Endpoint Analysis: 24 to 48 hours after the final OVA challenge, perform endpoint analyses as described below.
Quantification of Eosinophil Infiltration
a) Bronchoalveolar Lavage (BAL) Fluid Analysis
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypan blue solution
-
Cytocentrifuge (e.g., Cytospin)
-
Microscope slides
-
Wright-Giemsa stain
-
Hemocytometer
Protocol:
-
Euthanize the mouse via an approved method.
-
Expose the trachea and cannulate it with a sterile catheter.
-
Instill 1 mL of ice-cold PBS into the lungs and gently aspirate. Repeat this process three times with fresh PBS.
-
Pool the recovered BAL fluid and keep it on ice.
-
Centrifuge the BAL fluid at 400 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in 1 mL of PBS.
-
Determine the total cell count using a hemocytometer and trypan blue exclusion for viability.
-
Prepare cytospin slides by centrifuging 100 µL of the cell suspension onto a microscope slide.
-
Stain the slides with Wright-Giemsa stain.
-
Differentially count at least 300 cells under a microscope to determine the percentage and absolute number of eosinophils, which are identifiable by their characteristic bilobed nucleus and eosinophilic granules.
b) Lung Histology
Materials:
-
4% paraformaldehyde (PFA) in PBS
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Microtome
-
Hematoxylin and Eosin (H&E) stain
-
Periodic acid-Schiff (PAS) stain (for mucus)
Protocol:
-
After BAL fluid collection, perfuse the lungs with PBS to remove blood.
-
Inflate the lungs with 4% PFA and then immerse the entire lung tissue in 4% PFA for 24 hours for fixation.
-
Dehydrate the fixed lung tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Cut 5 µm thick sections using a microtome and mount them on microscope slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with H&E to visualize inflammatory cell infiltrates. Eosinophils will appear with bright red/pink cytoplasm.
-
Perform PAS staining on separate sections to visualize mucus production in the airways.
-
Quantify the eosinophil infiltration by scoring the peribronchial and perivascular inflammation or by counting the number of eosinophils per unit area in multiple high-power fields.
Signaling Pathway Analysis
To further elucidate the mechanism of action of this compound, the following pathway analysis can be performed on lung tissue or isolated cells.
Caption: Workflow for analyzing NF-κB pathway activation.
Protocol: Western Blot for NF-κB Activation
-
Homogenize lung tissue or lyse isolated cells (e.g., from BAL fluid) in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p65 (a subunit of NF-κB) and phospho-IκBα overnight at 4°C. Also, probe for total p65, total IκBα, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels. A decrease in the ratio of phosphorylated to total protein in the this compound-treated group compared to the vehicle control would indicate inhibition of the NF-κB pathway.
Conclusion
These application notes provide a robust framework for the preclinical evaluation of this compound's impact on eosinophil infiltration in allergic asthma models. By leveraging established protocols and drawing parallels with related compounds, researchers can effectively investigate the therapeutic potential of this compound. The combination of in vivo animal models, detailed cellular analysis, and molecular pathway investigation will provide a comprehensive understanding of its mechanism of action and its promise as a novel treatment for allergic asthma.
References
- 1. Suppressive activity of epinastine hydrochloride on eosinophil activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory Action of Levocetirizine on the Production of Eosinophil Chemoattractants RANTES and Eotaxin In Vitro and In Vivo | In Vivo [iv.iiarjournals.org]
- 3. Cetirizine and levocetirizine inhibit eotaxin-induced eosinophil transendothelial migration through human dermal or lung microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iv.iiarjournals.org [iv.iiarjournals.org]
- 5. Inhibitory effect of cetirizine on cytokine-enhanced in vitro eosinophil survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of cetirizine on the bronchial eosinophil recruitment induced by allergen inhalation challenge in allergic patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Meclizine, a piperazine-derivative antihistamine, binds to dimerized translationally controlled tumor protein and attenuates allergic reactions in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Piperine inhibits eosinophil infiltration and airway hyperresponsiveness by suppressing T cell activity and Th2 cytokine production in the ovalbumin-induced asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Hoquizil Hydrochloride in Studying PDE4 Subtype Inhibition in Lung Tissue
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to PDE4 and its Subtypes in Lung Tissue
Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of intracellular signaling pathways within the lungs. As a member of the cyclic adenosine (B11128) monophosphate (cAMP)-specific phosphodiesterase family, PDE4 catalyzes the hydrolysis of cAMP, a key second messenger involved in inflammation and airway smooth muscle tone. The PDE4 family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D), which give rise to over 20 different isoforms through alternative splicing.
In human lung tissue, the predominant subtypes are PDE4A, PDE4B, and PDE4D, while PDE4C is expressed at very low levels.[1] These subtypes are differentially distributed among various cell types in the lungs, including inflammatory cells (macrophages, neutrophils, eosinophils, and T cells) and structural cells (airway smooth muscle cells, epithelial cells, and fibroblasts). This differential expression and localization suggest that each PDE4 subtype may play a distinct role in the pathophysiology of respiratory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and idiopathic pulmonary fibrosis (IPF).
Hoquizil Hydrochloride: A Tool for Investigating PDE4 Inhibition
The elevation of intracellular cAMP levels through PDE4 inhibition leads to a cascade of downstream effects, including:
-
Relaxation of airway smooth muscle: Increased cAMP levels promote bronchodilation, a key therapeutic goal in obstructive lung diseases.
-
Suppression of inflammatory cell activity: PDE4 inhibition can attenuate the release of pro-inflammatory mediators from various immune cells, thereby reducing airway inflammation.
-
Modulation of fibrotic processes: Emerging evidence suggests that PDE4 inhibitors can impact the function of lung fibroblasts, potentially mitigating the excessive tissue remodeling seen in fibrotic lung diseases.
Given the distinct roles of PDE4 subtypes in these processes, subtype-selective inhibitors are of great interest for developing more targeted therapies with improved side-effect profiles. Although the precise subtype selectivity of this compound is not yet characterized, it can be utilized in comparative studies with known subtype-selective inhibitors to elucidate the functional consequences of pan-PDE4 inhibition in various lung-derived cell types and tissues.
Data Presentation
As comprehensive quantitative data for this compound's inhibitory activity against PDE4 subtypes is not currently available, the following table serves as a template for researchers to populate as they generate experimental data. This structured format will allow for clear comparison with other well-characterized PDE4 inhibitors.
Table 1: Inhibitory Potency (IC50, nM) of this compound and Reference Compounds against Human Recombinant PDE4 Subtypes
| Compound | PDE4A | PDE4B | PDE4C | PDE4D |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Roflumilast (Reference) | ~5.0 | ~0.8 | ~12 | ~0.5 |
| Rolipram (Reference) | ~1.1 | ~1.1 | ~1.1 | ~1.1 |
Note: IC50 values for reference compounds are approximate and can vary depending on the specific assay conditions.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to characterize the inhibitory activity of this compound on PDE4 subtypes and its functional effects in lung-derived cells.
Protocol 1: In Vitro PDE4 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for each of the four human PDE4 subtypes (A, B, C, and D).
Materials:
-
Human recombinant PDE4A, PDE4B, PDE4C, and PDE4D enzymes
-
This compound
-
Roflumilast (as a positive control)
-
[³H]-cAMP (radiolabeled substrate)
-
Snake venom nucleotidase
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)
-
Scintillation fluid and vials
-
Scintillation counter
-
96-well microplates
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound to be tested across a range of concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Assay Reaction:
-
In each well of a 96-well plate, add the assay buffer.
-
Add the respective human recombinant PDE4 enzyme subtype.
-
Add the diluted this compound or reference compound.
-
Initiate the reaction by adding [³H]-cAMP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination: Stop the reaction by adding snake venom nucleotidase, which will convert the [³H]-AMP product to [³H]-adenosine.
-
Separation: Separate the charged [³H]-cAMP from the uncharged [³H]-adenosine using an appropriate method, such as anion-exchange resin columns or beads.
-
Quantification: Add scintillation fluid to the samples and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound. Plot the percentage of inhibition against the log concentration of the compound and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cellular Assay for cAMP Accumulation in Human Lung Fibroblasts
Objective: To assess the functional effect of this compound on intracellular cAMP levels in human lung fibroblasts.
Materials:
-
Primary human lung fibroblasts (HLFs)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Forskolin (B1673556) (an adenylyl cyclase activator, as a positive control)
-
Cell lysis buffer
-
cAMP enzyme immunoassay (EIA) kit
-
Plate reader
Procedure:
-
Cell Culture: Culture HLFs in appropriate flasks or plates until they reach a desired confluency (e.g., 80-90%).
-
Cell Treatment:
-
Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).
-
Stimulate the cells with a sub-maximal concentration of forskolin (e.g., 1 µM) for a short period (e.g., 15 minutes) to induce cAMP production.
-
-
Cell Lysis: Aspirate the medium and lyse the cells using the provided lysis buffer from the cAMP EIA kit.
-
cAMP Measurement: Follow the manufacturer's instructions for the cAMP EIA kit to measure the concentration of cAMP in the cell lysates. This typically involves a competitive binding assay where the amount of signal is inversely proportional to the amount of cAMP in the sample.
-
Data Analysis: Normalize the cAMP concentration to the total protein content in each sample. Plot the fold-increase in cAMP levels against the concentration of this compound to determine its potency in a cellular context.
Visualizations
Caption: cAMP signaling pathway and the inhibitory action of this compound on PDE4.
Caption: Experimental workflow for evaluating this compound's effect on PDE4.
Caption: The logical relationship from Hoquizil HCl to potential therapeutic effects.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Hoquizil Hydrochloride Concentration for In Vitro Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Hoquizil Hydrochloride in in vitro cell-based assays. The following information is intended to serve as a comprehensive resource for addressing specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
For a new cell line, it is advisable to perform a broad dose-response experiment to determine the optimal concentration range. A common starting point is to test a wide range of concentrations, for example, from 10 nM to 100 µM, using serial dilutions (e.g., 3-fold or 10-fold).[1] This initial screening will help to identify a narrower, more effective range for subsequent, more detailed experiments.
Q2: How should I prepare the stock solution of this compound and what is the recommended solvent?
For preparing a stock solution of this compound, it is recommended to use a non-aqueous solvent such as dimethyl sulfoxide (B87167) (DMSO).[2] Once the compound is fully dissolved in DMSO, the stock solution should be aliquoted and stored at -20°C or -80°C to minimize degradation and avoid repeated freeze-thaw cycles.[2]
Q3: I observed precipitation when diluting my this compound stock solution in culture media. What should I do?
Precipitation upon dilution into aqueous culture media is a common issue with hydrophobic compounds.[2] To address this, consider the following troubleshooting steps:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions in your culture medium. This gradual change in the solvent environment can help maintain solubility.[2]
-
Warm the Media: Gently warming the culture media to 37°C before adding the compound can sometimes improve solubility.[2]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture media is low (typically ≤ 0.5%) to prevent solvent-induced cytotoxicity.[2]
Q4: What is the optimal incubation time for cells with this compound?
The ideal incubation time will vary depending on the specific cell line's doubling time and the biological question being investigated. For initial dose-response assays, a 48 to 72-hour incubation is a common starting point to allow sufficient time to observe effects on cell viability or proliferation.[1] For rapidly dividing cells, a shorter incubation of 24 hours might be sufficient, while for slower-growing cells, longer incubation times may be necessary.
Q5: Which cell viability assay is most suitable for determining the effect of this compound?
Several cell viability and proliferation assays are available, each with its own set of advantages and disadvantages.[1] Commonly used methods include:
-
MTT/XTT Assays: These are colorimetric assays that measure metabolic activity, which is often correlated with cell viability.
-
Resazurin (alamarBlue) Assay: This is a fluorescent or colorimetric assay that also measures metabolic activity and is generally considered to be less toxic to cells than MTT.
-
ATP Assays (e.g., CellTiter-Glo): These luminescent assays quantify the amount of ATP present, which is an indicator of metabolically active cells.
-
Trypan Blue Exclusion Assay: This is a dye exclusion method used to count viable cells. Live cells with intact membranes exclude the dye, while dead cells do not.[1]
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| No observable effect on cells | The concentration of this compound is too low. | Test a higher range of concentrations. |
| The cell line is resistant to this compound. | Consider using a different cell line or investigating the mechanism of resistance. | |
| This compound is inactive. | Check the storage conditions and expiration date of the compound. Test the activity of the compound in a known sensitive cell line. | |
| High variability between replicate wells | Uneven cell plating. | Ensure a single-cell suspension before plating and use proper pipetting techniques to dispense cells evenly. |
| "Edge effect" in multi-well plates. | Avoid using the outer wells of the plate for critical experiments or fill them with a buffer to maintain humidity.[1] | |
| Significant cell death observed at all concentrations | The concentrations tested are too high. | Perform a dose-response experiment with a much lower range of concentrations. |
| The solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration is non-toxic to the cells. Run a solvent-only control to check for toxicity.[1] | |
| The compound has precipitated out of solution. | Visually inspect the wells for any precipitate. Refer to the troubleshooting steps for solubility issues. | |
| Inconsistent results between experiments | Variation in cell health or passage number. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the log growth phase at the time of the experiment.[3] |
| Inconsistent incubation times or conditions. | Standardize all experimental parameters, including incubation time, temperature, and CO2 levels. | |
| Contamination of cell cultures. | Regularly check for and test for common cell culture contaminants like mycoplasma. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Resazurin-Based Viability Assay
This protocol provides a method to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
Resazurin sodium salt solution
-
Multichannel pipette
-
Plate reader capable of measuring fluorescence
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
-
Treatment:
-
Remove the medium from the wells and add the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.[1]
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 48-72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).[1]
-
-
Cell Viability Assay:
-
Add the Resazurin solution to each well and incubate for 1-4 hours, or as recommended by the manufacturer.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium only).
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Quantitative Data Summary
Table 1: Example Starting Concentration Ranges for Initial Screening
| Assay Type | Concentration Range | Dilution Factor |
| Cytotoxicity/Viability | 10 nM - 100 µM | 10-fold |
| Functional Assay | 1 nM - 10 µM | 3-fold or 10-fold |
Note: These are suggested starting ranges and should be optimized for each specific cell line and experimental setup.
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: A logical approach to troubleshooting common experimental issues.
Caption: A potential signaling cascade for a bronchodilatory compound.
References
Hoquizil Hydrochloride Stability in Cell Culture Media: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Hoquizil Hydrochloride in cell culture media. The following troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols are designed to ensure the accuracy and reproducibility of your in vitro experiments.
Troubleshooting Guide
Researchers may encounter several challenges when working with this compound in cell culture. This guide offers a systematic approach to identifying and resolving common issues.
| Problem | Potential Cause(s) | Recommended Solutions |
| Precipitate formation upon addition to culture medium | - High drug concentration: Exceeding the solubility limit of this compound in the medium. - Interaction with media components: Salts, proteins, or other components in the serum may react with the compound.[1] - Incorrect stock solution preparation: The compound may not be fully dissolved in the initial stock solution. - pH shift: The addition of an acidic hydrochloride salt solution may alter the local pH of the medium. | - Action: Prepare a more dilute stock solution and add a larger volume to the medium, ensuring the final solvent concentration (e.g., DMSO) is not cytotoxic (typically <0.5%). Perform a solubility test by preparing serial dilutions in the culture medium and observing for precipitation. - Action: Prepare the final dilution in a small volume of pre-warmed medium and add it dropwise to the bulk medium while gently swirling. Consider using a serum-free medium if compatible with your cell line to investigate if serum proteins are the cause. - Action: Ensure the stock solution is clear and fully dissolved before use. Gentle warming or sonication may aid dissolution. - Action: Check the pH of the medium after adding the drug. If a significant change is observed, consider using a buffered saline solution for the final dilution step before adding to the complete medium. |
| Inconsistent or weaker-than-expected biological effect | - Compound degradation: this compound may be unstable in the culture medium at 37°C over the course of the experiment.[2] - Adsorption to plasticware: Hydrophobic compounds can adsorb to the surfaces of culture plates and tubes, reducing the effective concentration. | - Action: Perform a stability study to determine the half-life of this compound in your specific cell culture medium and conditions (see Experimental Protocols section). Consider replenishing the medium with freshly prepared compound at regular intervals for longer experiments. - Action: Consider using low-adhesion plasticware. Pre-incubating the plates with a blocking agent like bovine serum albumin (BSA) might also mitigate this issue, if compatible with the experimental design. |
| High variability between replicate wells or experiments | - Inconsistent degradation rates: Slight variations in experimental conditions (e.g., pH shifts due to cellular metabolism, temperature fluctuations) can lead to different degradation rates. - Repeated freeze-thaw cycles of stock solution: This can lead to compound degradation in the stock solution itself. | - Action: Ensure strict control over experimental parameters. Use freshly prepared solutions for each experiment. For long-term experiments, monitor and, if necessary, adjust the pH of the culture medium. - Action: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solution preparation, it is recommended to use a non-aqueous solvent such as dimethyl sulfoxide (B87167) (DMSO). Once dissolved, the stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Q2: How can I determine the stability of this compound in my specific cell culture medium?
A2: To determine the stability, you can perform a time-course experiment. Prepare your complete culture medium containing this compound at the desired final concentration. At various time points (e.g., 0, 2, 8, 24, 48 hours) under your experimental conditions (e.g., 37°C, 5% CO₂), take an aliquot of the medium. Analyze the concentration of the active compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] This will help you understand the degradation kinetics of the compound in your experimental setup.
Q3: What are the primary factors that can affect the stability of this compound in cell culture media?
A3: Several factors can influence the stability of chemical compounds in cell culture media, including:
-
pH of the media: The stability of many hydrochloride salts is pH-dependent.[3][4]
-
Media Composition: Components in the media, such as serum proteins, amino acids (like cysteine), and metal ions (like ferric ammonium (B1175870) citrate), can interact with and potentially degrade the compound.[1]
-
Temperature: Standard incubation temperatures (37°C) can accelerate the degradation of some compounds.[3]
-
Light Exposure: Some compounds are photosensitive and can degrade upon exposure to light.[3]
-
Dissolved Oxygen: The presence of oxygen can lead to oxidative degradation.
Q4: Can I pre-mix this compound in the medium and store it?
A4: It is generally not recommended to store cell culture medium containing this compound for extended periods unless you have experimental data to support its stability under those storage conditions. It is best practice to add the drug to the medium immediately before use.
Q5: How does serum in the culture medium affect the stability and activity of this compound?
A5: Serum contains various proteins and enzymes that can potentially bind to or degrade this compound. Protein binding can reduce the free, active concentration of the compound, while enzymatic activity can lead to its metabolism. The impact of serum should be evaluated on a case-by-case basis.
Experimental Protocols
Protocol for Determining the Stability of this compound in Cell Culture Medium
Objective: To determine the degradation kinetics of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, L-glutamine)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system for analysis
Methodology:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Spike Culture Medium: Spike the pre-warmed cell culture medium with this compound to the desired final concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Aliquot Samples: Aliquot the this compound-containing medium into sterile tubes or wells of a plate.
-
Incubation: Place the samples in a 37°C incubator with 5% CO₂.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove an aliquot for analysis. The 0-hour time point serves as the initial concentration.
-
Sample Storage: Immediately store the collected samples at -80°C until analysis to prevent further degradation.
-
Analysis: Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Data Presentation
The quantitative data from the stability experiment can be summarized in the following table:
| Time Point (Hours) | This compound Concentration (µM) | % Remaining |
| 0 | [Initial Concentration] | 100% |
| 2 | [Concentration at 2h] | [% Remaining] |
| 4 | [Concentration at 4h] | [% Remaining] |
| 8 | [Concentration at 8h] | [% Remaining] |
| 12 | [Concentration at 12h] | [% Remaining] |
| 24 | [Concentration at 24h] | [% Remaining] |
| 48 | [Concentration at 48h] | [% Remaining] |
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for determining this compound stability.
Potential Degradation Pathways of Hydrochloride Salts in Aqueous Media
Caption: Factors influencing this compound degradation.
References
- 1. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation kinetics of phentolamine hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for crystallizing Hoquizil Hydrochloride from DMSO for structural analysis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to crystallizing Hoquizil Hydrochloride from Dimethyl Sulfoxide (DMSO) for structural analysis, such as X-ray crystallography. Due to the challenging nature of obtaining high-quality crystals from DMSO, this resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols.
Troubleshooting Guide
Crystallizing compounds from DMSO can be problematic due to its high boiling point and strong solvating properties.[1][2] The following table outlines common issues encountered when crystallizing this compound from DMSO and provides potential causes and recommended solutions.
| Issue | Potential Causes | Recommended Solutions |
| No Crystal Formation | - Solution is not supersaturated.- this compound is too soluble in DMSO.[1][2]- Cooling rate is too fast. | - Concentrate the solution by slowly evaporating some DMSO under reduced pressure.- Introduce an anti-solvent using vapor diffusion or liquid-liquid diffusion.[1][3][4]- Employ a slow cooling process, allowing the solution to cool to room temperature gradually, followed by refrigeration.[1] |
| Formation of Oil or Amorphous Precipitate | - Supersaturation was reached too quickly.- Presence of impurities.- The compound has a low melting point. | - Reduce the rate of anti-solvent addition or slow down the cooling rate.- Purify the this compound sample before crystallization.- Try a different anti-solvent or a combination of anti-solvents. |
| Small, Poor-Quality Crystals | - High rate of nucleation.- Insufficient time for crystal growth. | - Decrease the concentration of the this compound solution.- Slow down the rate of supersaturation (slower cooling or anti-solvent diffusion).- Utilize seeding by adding a pre-existing crystal of this compound to the solution.[5] |
| Hygroscopic Issues | - DMSO readily absorbs moisture from the air, which can inhibit crystallization or affect crystal quality.[6] | - Use anhydrous DMSO for preparing the solution.[1]- Conduct the crystallization in a desiccator or under an inert atmosphere. |
| Solvent In-situ Reaction | - DMSO can sometimes react with acidic compounds, especially at elevated temperatures. | - Avoid excessive heating of the DMSO solution.- Consider if an alternative, less reactive solvent can be used, even if solubility is lower. |
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to obtain crystals from a DMSO solution?
A1: DMSO is an excellent solvent with a high boiling point, which means it can be challenging to achieve the supersaturation required for crystallization.[1][2] Many compounds remain highly soluble in DMSO even at lower temperatures. Furthermore, the high viscosity of DMSO can sometimes hinder the diffusion of molecules to the crystal lattice.
Q2: What are the most effective techniques for crystallizing this compound from DMSO?
A2: Vapor diffusion and liquid-liquid (or solvent-layering) diffusion are generally the most successful methods.[3][4][5] These techniques involve the slow introduction of a miscible "anti-solvent" (a solvent in which this compound is insoluble) to the DMSO solution, which gradually reduces the solubility of the compound and promotes crystal growth.
Q3: Which anti-solvents are recommended for use with DMSO?
A3: The choice of anti-solvent is critical and should be determined experimentally. Good candidates are solvents that are miscible with DMSO but in which this compound has poor solubility. Commonly used anti-solvents for DMSO include diethyl ether, tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and ethyl acetate.[1][4]
Q4: Can I use slow evaporation for crystallizing from DMSO?
A4: While slow evaporation is a common crystallization technique, it is often impractical for DMSO due to its high boiling point (189 °C).[5] Evaporation occurs very slowly at room temperature, and heating the solution to accelerate evaporation can risk decomposition of the compound. However, very slow evaporation over an extended period in a loosely capped vial can sometimes yield crystals.[3]
Q5: How can I improve the quality of my this compound crystals?
A5: To improve crystal quality, it is essential to slow down the crystallization process. This can be achieved by using a more dilute solution, slowing the rate of anti-solvent diffusion (e.g., by placing the crystallization setup in a colder environment), or by using a "buffer" layer of a third solvent in a liquid-liquid diffusion setup to slow the mixing of the DMSO solution and the anti-solvent.[5] Seeding the solution with a previously grown crystal can also promote the growth of larger, higher-quality crystals.[5]
Experimental Protocols
Protocol 1: Vapor Diffusion Crystallization
This method involves the slow diffusion of an anti-solvent vapor into a concentrated solution of this compound in DMSO.
Methodology:
-
Prepare a concentrated solution of this compound in a minimal amount of anhydrous DMSO in a small, open container (e.g., a small vial or a microtube).
-
Place this small container inside a larger, sealed vessel (e.g., a beaker covered with a watch glass or a sealed jar).
-
Add a volume of a suitable anti-solvent (e.g., diethyl ether or THF) to the larger vessel, ensuring the liquid level is below the top of the inner container.
-
Seal the larger vessel and leave it undisturbed in a location with a stable temperature.
-
The anti-solvent, being more volatile, will slowly vaporize and diffuse into the DMSO solution, reducing the solubility of this compound and inducing crystallization over several days to weeks.
Protocol 2: Liquid-Liquid Diffusion (Solvent Layering)
This technique involves carefully layering an anti-solvent on top of a concentrated solution of this compound in DMSO.
Methodology:
-
Dissolve this compound in a minimal amount of anhydrous DMSO to create a concentrated solution.
-
Carefully and slowly, add a layer of a suitable anti-solvent (e.g., diethyl ether, THF) on top of the DMSO solution. To minimize mixing, the anti-solvent can be trickled down the side of the container or added using a syringe.[3]
-
The two solvents should ideally have different densities to form distinct layers.
-
Seal the container and leave it undisturbed.
-
Over time, the anti-solvent will slowly diffuse into the DMSO layer, causing the this compound to crystallize at the interface of the two solvents.
Data Presentation
Table 1: Properties of Common Anti-Solvents for DMSO Crystallization
| Anti-Solvent | Boiling Point (°C) | Density (g/mL) | Miscibility with DMSO | Notes |
| Diethyl Ether | 34.6 | 0.713 | Miscible | Highly volatile, good for vapor diffusion. |
| Tetrahydrofuran (THF) | 66 | 0.889 | Miscible | Less volatile than diethyl ether, can provide slower diffusion. |
| Dichloromethane (DCM) | 39.6 | 1.33 | Miscible | A good alternative anti-solvent. |
| Ethyl Acetate | 77.1 | 0.902 | Miscible | Lower volatility, suitable for slower crystallization. |
| Water | 100 | 1.000 | Miscible | Can be used as an anti-solvent for some organic salts. |
Note: The suitability of an anti-solvent depends on the specific solubility of this compound and should be determined empirically.
References
Overcoming off-target effects of Hoquizil Hydrochloride in preclinical models
Important Note: Publicly available scientific literature and databases contain no information on a compound named "Hoquizil Hydrochloride." The following technical support guide has been generated using Sunitinib , a well-characterized multi-kinase inhibitor with known off-target effects, as a representative example to illustrate how to approach such challenges in a preclinical setting. The data and protocols provided are based on Sunitinib and should be adapted for the specific target profile of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected toxicity in our animal models at doses that should be well-tolerated based on in vitro target potency. What could be the cause?
A1: This discrepancy often points to off-target effects of the compound. This compound, like many kinase inhibitors, may interact with unintended protein kinases or other cellular targets, leading to toxicity. The primary targets of Sunitinib, used here as an analog, are VEGFR and PDGFR, but it also inhibits other kinases like KIT, FLT3, and RET. Off-target activity against kinases such as ROCK or other cellular components can lead to unforeseen toxicities. We recommend performing a broad kinase selectivity panel and cellular toxicity assays in relevant cell types to identify potential off-target liabilities.
Q2: How can we confirm if the observed phenotype in our preclinical model is due to on-target or off-target effects of this compound?
A2: To dissect on-target versus off-target effects, several strategies can be employed. A primary method is to use a structurally related but biologically inactive control compound. Additionally, conducting rescue experiments by expressing a drug-resistant mutant of the intended target can help validate that the observed effect is on-target. Another powerful approach is to use RNA interference (e.g., shRNA or siRNA) to knock down the intended target, which should phenocopy the effects of the drug if they are on-target.
Q3: What are the best practices for determining the optimal therapeutic window for this compound in preclinical studies?
A3: Establishing a therapeutic window requires a careful balance of efficacy and toxicity studies. We recommend a dose-escalation study in a relevant animal model. Key steps include:
-
Pharmacokinetic (PK) analysis: Determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile to establish a dosing regimen that maintains exposure above the on-target IC50.
-
Pharmacodynamic (PD) analysis: Measure the inhibition of the target biomarker in tumor and surrogate tissues to confirm target engagement at various doses.
-
Toxicity monitoring: Concurrently monitor for signs of toxicity, including weight loss, changes in behavior, and detailed histopathological analysis of key organs (e.g., heart, liver, kidney) at the end of the study. The goal is to identify the dose range that provides sustained target inhibition with a manageable toxicity profile.
Troubleshooting Guide
Issue 1: High levels of cardiotoxicity observed in rodent models.
-
Potential Cause: Off-target inhibition of kinases crucial for cardiomyocyte function, such as AMP-activated protein kinase (AMPK) or Raf-1. Sunitinib, for instance, has been documented to induce cardiotoxicity through off-target mitochondrial damage.
-
Troubleshooting Steps:
-
In Vitro Cardiotoxicity Assay: Test this compound on a panel of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to assess effects on viability and beating frequency.
-
Kinase Profiling: Screen the compound against a panel of kinases known to be involved in cardiac function.
-
Dose Optimization: Determine if a lower dose can maintain efficacy while reducing cardiac stress markers (e.g., troponin levels) in vivo.
-
Combination Therapy: Explore co-administration with a cardioprotective agent, though this adds complexity to the preclinical development.
-
Issue 2: Efficacy is observed, but it is not correlated with target inhibition.
-
Potential Cause: The observed anti-tumor effect may be driven by potent off-target activities, such as inhibition of angiogenesis via kinases other than the primary target or immunomodulatory effects.
-
Troubleshooting Steps:
-
Orthogonal Assays: Use a secondary assay that is independent of the primary target's signaling pathway to confirm the mechanism. For example, if the primary target is a cell cycle kinase, but you suspect anti-angiogenic off-targets, perform an endothelial tube formation assay.
-
Resistant Cell Lines: Generate cell lines that overexpress the intended target or have a drug-resistant mutation. If this compound is still effective in these cells, it points to a significant off-target mechanism of action.
-
In Vivo PD Biomarkers: Analyze treated tissues for modulation of both the intended target and key suspected off-targets (e.g., p-VEGFR2 for angiogenesis) to correlate with anti-tumor activity.
-
Quantitative Data Summary
The following tables represent the kind of data crucial for understanding and mitigating off-target effects, using Sunitinib as an example.
Table 1: Kinase Selectivity Profile of Sunitinib
| Kinase Target | IC50 (nM) | Target Class | Implication |
| VEGFR2 (KDR) | 9 | On-Target | Efficacy (Anti-angiogenesis) |
| PDGFRβ | 8 | On-Target | Efficacy (Anti-angiogenesis) |
| KIT | 15 | On-Target | Efficacy (Anti-tumor) |
| FLT3 | 20 | On-Target | Efficacy (Hematological Malignancies) |
| RET | 35 | On-Target | Efficacy (Thyroid Cancer) |
| CSF-1R | 12 | Off-Target | Potential Toxicity/Efficacy (Macrophage effects) |
| ROCK1 | >1000 | Off-Target | Low potential for ROCK-mediated toxicity |
| AMPK | 850 | Off-Target | Potential for metabolic/cardiac effects at high doses |
Data compiled from various public sources for illustrative purposes.
Table 2: Preclinical Toxicity Profile of Sunitinib in Rodents
| Finding | Species | Dose Level (mg/kg/day) | Potential Off-Target Link |
| Cardiotoxicity | Rat | >50 | Mitochondrial dysfunction, AMPK inhibition |
| Hepatotoxicity | Mouse | >40 | Cytochrome P450 interactions, general stress |
| Hypothyroidism | Rat | 20-40 | Inhibition of thyroid peroxidase |
| Myelosuppression | Mouse | >20 | KIT/FLT3 inhibition |
Key Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
-
Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases.
-
Methodology:
-
Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) that offers panels of 100-400 kinases.
-
Submit this compound at a screening concentration of 1 µM to identify initial hits (e.g., >50% inhibition).
-
For any kinase showing significant inhibition, perform a follow-up dose-response curve to determine the IC50 value.
-
Assays are typically radiometric (e.g., ³³P-ATP filter binding) or fluorescence-based (e.g., Z'-LYTE™).
-
-
Data Analysis: Calculate IC50 values using a non-linear regression model. A selectivity score (S-score) can be calculated to quantify promiscuity.
Protocol 2: hiPSC-Cardiomyocyte Toxicity Assay
-
Objective: To assess the potential for this compound to induce cardiotoxicity in a human-relevant in vitro model.
-
Methodology:
-
Plate hiPSC-CMs in 96-well plates and allow them to form a spontaneously beating syncytium.
-
Treat cells with a dose range of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.
-
Viability Assessment: Use a cell viability reagent (e.g., PrestoBlue™ or CellTiter-Glo®) to measure cytotoxicity.
-
Functional Assessment: Use a microelectrode array (MEA) system or impedance-based platform (e.g., xCELLigence RTCA Cardio) to measure changes in beat rate, amplitude, and field potential duration.
-
-
Data Analysis: Plot dose-response curves for viability and functional parameters to determine EC50 values for toxic effects.
Visualizations
Caption: On-target vs. off-target effects of this compound.
Caption: Workflow for identifying the cause of unexpected toxicity.
Adjusting Hoquizil Hydrochloride dosage for optimal in vivo bronchodilator response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hoquizil Hydrochloride. The information is designed to assist in optimizing in vivo bronchodilator responses and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active bronchodilator. Its primary mechanism of action is the inhibition of phosphodiesterase (PDE) enzymes. By inhibiting PDEs, this compound prevents the breakdown of intracellular cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in smooth muscle relaxation. Increased cAMP levels in airway smooth muscle cells lead to bronchodilation. While the exact PDE subtype selectivity of this compound is not definitively established in publicly available literature, it is believed to primarily target PDE4, an enzyme prevalent in inflammatory and airway smooth muscle cells.
Q2: What is the expected physiological response to this compound in an in vivo model of bronchoconstriction?
In a preclinical in vivo model, such as a methacholine- or histamine-induced bronchoconstriction model in guinea pigs or mice, oral administration of this compound is expected to cause a dose-dependent reduction in airway resistance and an increase in dynamic lung compliance. This translates to an overall improvement in lung function and a protective effect against the induced bronchospasm.
Q3: What are the recommended starting doses for in vivo studies?
Specific in vivo dosage data for this compound is limited. However, based on studies with other selective PDE4 inhibitors in murine models of allergic asthma, a starting oral dose range of 1 to 10 mg/kg can be considered.[1] It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and experimental conditions.
Q4: How should this compound be prepared for oral administration in animal studies?
For oral gavage, this compound powder should be suspended in a suitable vehicle. A common vehicle for preclinical oral dosing is a solution of 0.5% to 1% methylcellulose (B11928114) in sterile water. It is essential to ensure a uniform suspension before each administration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| No significant bronchodilator effect observed. | 1. Inadequate Dose: The administered dose may be too low to elicit a response. 2. Poor Bioavailability: The drug may not be adequately absorbed following oral administration. 3. Timing of Administration: The time between drug administration and bronchoconstrictor challenge may be suboptimal. 4. Animal Model Insensitivity: The chosen animal model may not be responsive to PDE inhibition. | 1. Conduct a Dose-Response Study: Test a wider range of doses (e.g., 1, 3, 10, 30 mg/kg) to identify the effective dose. 2. Optimize Vehicle: Experiment with different vehicle formulations to improve solubility and absorption. Consider co-solvents if appropriate for the animal model. 3. Vary Pre-treatment Time: Test different pre-treatment intervals (e.g., 30, 60, 90 minutes) before inducing bronchoconstriction. 4. Review Model Selection: Ensure the chosen bronchoconstrictor and animal strain are appropriate for studying PDE4 inhibitor effects. |
| High variability in bronchodilator response between animals. | 1. Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. 2. Animal Health Status: Underlying health issues in some animals can affect drug metabolism and response. 3. Technical Variability: Inconsistent delivery of the bronchoconstricting agent or measurement of lung function. | 1. Refine Dosing Technique: Ensure accurate volume and proper gavage technique for each animal. 2. Health Screening: Thoroughly examine all animals before the study and exclude any with signs of illness. 3. Standardize Procedures: Ensure consistent nebulization/aerosolization of the bronchoconstrictor and precise, repeatable lung function measurements. |
| Adverse effects observed (e.g., emesis, gastrointestinal issues). | 1. Dose is too high: PDE4 inhibitors are known to have dose-limiting side effects, particularly emesis. 2. Off-target effects: Inhibition of other PDE subtypes may contribute to adverse effects. | 1. Reduce the Dose: If adverse effects are observed at a dose that provides bronchodilation, try to find a lower dose with an acceptable therapeutic window. 2. Consider Alternative PDE Inhibitors: If adverse effects persist at therapeutic doses, exploring more selective PDE4 inhibitors may be necessary. |
Experimental Protocols
In Vivo Bronchodilator Response Assessment in a Murine Model
This protocol describes a method to assess the bronchodilator effect of this compound in a methacholine-induced bronchoconstriction model in mice using whole-body plethysmography.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Methacholine (B1211447) hydrochloride
-
Sterile saline
-
Whole-body plethysmograph system
-
Oral gavage needles
-
Mice (e.g., BALB/c, 8-10 weeks old)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Drug Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations.
-
Dosing:
-
Divide mice into groups (e.g., vehicle control, this compound at 1, 3, and 10 mg/kg).
-
Administer the vehicle or this compound suspension orally via gavage at a volume of 10 mL/kg.
-
-
Baseline Lung Function: 60 minutes after dosing, place each mouse in a whole-body plethysmography chamber and allow it to acclimatize for 20-30 minutes. Record baseline Penh (Enhanced Pause) values for 5 minutes.
-
Bronchoconstriction Challenge:
-
Expose the mice to aerosolized sterile saline for 3 minutes and record Penh.
-
Subsequently, expose the mice to increasing concentrations of aerosolized methacholine (e.g., 3, 6, 12.5, 25, 50 mg/mL) for 3 minutes at each concentration.
-
Record Penh for 5 minutes after each methacholine concentration.
-
-
Data Analysis:
-
Calculate the average Penh value for each methacholine concentration for each animal.
-
Plot the dose-response curve for methacholine in each treatment group.
-
Compare the curves of the this compound-treated groups to the vehicle control group to determine the inhibitory effect on bronchoconstriction.
-
Visualizations
Caption: Signaling pathway of this compound leading to bronchodilation.
Caption: Workflow for in vivo bronchodilator response assessment.
Caption: Troubleshooting logic for lack of bronchodilator effect.
References
Best practices for long-term storage of Hoquizil Hydrochloride stock solutions
This technical support center provides guidance on the best practices for the long-term storage of Hoquizil Hydrochloride stock solutions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term stability, solid this compound powder should be stored at -20°C for up to three years. For short-term storage, such as days to weeks, 0-4°C is acceptable.[1][2]
Q2: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[2] For long-term storage of up to one year, it is recommended to prepare stock solutions in DMSO and store them at -80°C.[1] For shorter periods (days to weeks), storage at 0-4°C or -20°C (for months) is also an option.[2]
Q3: What is the recommended concentration for stock solutions?
While the optimal concentration may vary depending on the experimental needs, a common starting point for preparing stock solutions for analytical purposes is 1.0 mg/mL.[3] However, it is crucial to ensure that the concentration does not exceed the solubility of this compound in the chosen solvent to avoid precipitation.
Q4: Is this compound sensitive to light?
Q5: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound have not been detailed in publicly available literature, hydrochloride salts of pharmaceutical compounds can be susceptible to degradation under certain conditions. Potential degradation pathways to consider for stability testing include hydrolysis (in acidic or basic conditions) and oxidation.[1][7][8][9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon thawing | - Concentration exceeds solubility at that temperature.- Solvent evaporation. | - Gently warm the solution and vortex to redissolve. If precipitation persists, consider preparing a more dilute stock solution.- Ensure vials are properly sealed to prevent solvent evaporation. |
| Inconsistent experimental results | - Degradation of the stock solution.- Improper storage. | - Prepare fresh stock solutions.- Aliquot the stock solution upon preparation to avoid multiple freeze-thaw cycles.- Verify storage temperature and protect from light. |
| Loss of potency over time | - Chemical instability under storage conditions. | - Perform a stability study to determine the degradation rate under your specific storage conditions.- Consider storing at a lower temperature (e.g., -80°C instead of -20°C). |
| Unexpected peaks in analytical chromatography | - Presence of degradation products or impurities. | - Conduct forced degradation studies to identify potential degradation products.- Use a validated, stability-indicating analytical method for purity assessment. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (1 mg/mL in DMSO)
-
Weighing: Accurately weigh the desired amount of solid this compound powder in a suitable container.
-
Dissolving: Add the appropriate volume of high-purity DMSO to achieve a final concentration of 1 mg/mL.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath may be used if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in amber vials to minimize freeze-thaw cycles and light exposure.
-
Storage: Store the aliquots at -80°C for long-term storage.
General Protocol for Forced Degradation Study
Forced degradation studies are crucial for understanding the stability of a compound and for developing stability-indicating analytical methods.[7][8]
-
Preparation of Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in the chosen solvent.
-
Stress Conditions:
-
Acidic Hydrolysis: Add 0.1 M to 1 M HCl and incubate at room temperature or elevated temperature (e.g., 60°C).[1][9]
-
Basic Hydrolysis: Add 0.1 M to 1 M NaOH and incubate under the same conditions as acidic hydrolysis.[1][9]
-
Oxidation: Add 0.1% to 3% hydrogen peroxide (H₂O₂) and incubate at room temperature.[2]
-
Thermal Stress: Incubate the solution at an elevated temperature (e.g., 60-80°C).
-
Photostability: Expose the solution to a combination of UV and visible light as per ICH Q1B guidelines.[4][6]
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize them before analysis.
-
Analysis: Analyze all samples using a suitable analytical method, such as HPLC, to quantify the remaining parent compound and detect any degradation products. The goal is to achieve a degradation of 5-20%.[1][8]
Visualizations
Caption: Workflow for preparing, storing, and testing the stability of this compound.
Caption: Decision tree for troubleshooting inconsistent experimental outcomes.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. m.youtube.com [m.youtube.com]
- 3. unmc.edu [unmc.edu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
Identifying and minimizing degradation products of Hoquizil Hydrochloride in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and minimizing the degradation products of Hoquizil Hydrochloride in solution. The information provided is based on the chemical structure of this compound and established principles of pharmaceutical stability analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is identified as a bronchodilator. Its chemical structure, C19H26N4O5.ClH, features a quinazoline (B50416) core linked to a piperazine (B1678402) ring, which in turn is attached to a carbamate (B1207046) functional group.[1][][3] The presence of ether linkages on the quinazoline ring, the carbamate group, and the tertiary amines within the piperazine ring are key features that may influence its stability in solution.
Q2: Based on its structure, what are the most likely degradation pathways for this compound in solution?
Given its functional groups, this compound is potentially susceptible to the following degradation pathways:
-
Hydrolysis: The carbamate linkage is a primary site for potential hydrolysis, especially under acidic or basic conditions. This reaction would cleave the molecule, leading to the formation of the piperazine-quinazoline core and a separate alcohol fragment, along with the release of carbon dioxide.[4][5][6] The ether linkages on the quinazoline ring could also be susceptible to hydrolysis under harsh acidic conditions.
-
Oxidation: The nitrogen atoms in the piperazine and quinazoline rings could be susceptible to oxidation, potentially forming N-oxides.[7][8][9] This is a common degradation pathway for many nitrogen-containing heterocyclic drugs.
-
Photodegradation: Aromatic systems like the quinazoline ring can absorb UV light, which may lead to photolytic degradation.[10][11]
-
Thermal Degradation: As a hydrochloride salt, elevated temperatures could potentially lead to degradation, although hydrochloride salts are often chosen to improve stability.[12][13]
Q3: What are forced degradation studies and why are they important for this compound?
Forced degradation, or stress testing, involves intentionally exposing a drug substance to harsh conditions like high/low pH, oxidation, high temperature, and intense light.[14][15] These studies are crucial for:
-
Identifying potential degradation products that could form during storage and handling.
-
Elucidating the degradation pathways of the molecule.
-
Developing and validating a "stability-indicating" analytical method that can accurately measure the amount of intact drug in the presence of its degradation products.
Q4: What are the recommended starting conditions for a forced degradation study of this compound?
Based on general guidelines, the following starting conditions are recommended. The extent of degradation should be targeted at 5-20%.
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | 4 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours |
| Thermal | Dry Heat | 80°C | 48 hours |
| Photolytic | UV (254 nm) & Visible Light | Room Temp | Defined Period |
Note: These are starting points and may need to be adjusted based on the observed stability of this compound.
Q5: Which analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?
A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC) with UV/Photodiode Array (PDA) Detection: This is the primary technique for separating the parent drug from its degradation products and quantifying them.[16][17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for identifying unknown degradation products by providing molecular weight and fragmentation information, which helps in structure elucidation.[16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of isolated degradation products.[14]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can provide information about changes in functional groups.
Troubleshooting Guides
Problem 1: Significant degradation of this compound is observed in my stock solution stored at room temperature.
-
Possible Cause: The solvent system may be promoting degradation. The presence of water could be leading to hydrolysis, especially if the pH is not controlled. Exposure to light could also be a factor.
-
Troubleshooting Steps:
-
Solvent Selection: Prepare stock solutions in anhydrous aprotic solvents like acetonitrile (B52724) or DMSO if solubility permits.
-
pH Control: If an aqueous environment is necessary, use a buffered solution to maintain a pH where the compound is most stable (typically near neutral pH for many compounds, but this needs to be determined experimentally).
-
Light Protection: Store solutions in amber vials or protect them from light by wrapping them in aluminum foil.
-
Temperature Control: Store stock solutions at lower temperatures (e.g., 2-8°C or -20°C) to slow down the degradation rate. Confirm the compound's solubility at these temperatures to avoid precipitation.
-
Problem 2: During my forced degradation study, I see a new peak in the HPLC chromatogram under basic conditions, but I'm unsure of its identity.
-
Possible Cause: This is likely a degradation product resulting from base-catalyzed hydrolysis of the carbamate linkage.
-
Troubleshooting Steps:
-
LC-MS Analysis: Analyze the stressed sample using LC-MS. Compare the mass-to-charge ratio (m/z) of the new peak with the molecular weight of this compound. A loss of the (2-hydroxy-2-methylpropoxy)carbonyl group would result in a specific mass difference.
-
MS/MS Fragmentation: Perform MS/MS on both the parent drug and the new peak. Compare the fragmentation patterns to identify common structural fragments, which can help confirm the identity of the core structure.
-
Isolation and NMR: If the degradation product is present in sufficient quantity, it can be isolated using preparative HPLC for definitive structural elucidation by NMR.
-
Problem 3: No degradation is observed under oxidative stress with 3% H₂O₂.
-
Possible Cause: this compound might be relatively stable to this specific oxidizing agent or the reaction kinetics are very slow at room temperature.
-
Troubleshooting Steps:
-
Increase Stress: Increase the concentration of H₂O₂ (e.g., up to 30%) or increase the temperature (e.g., to 60°C).
-
Alternative Oxidizing Agents: Consider using other types of oxidizing agents, such as those that induce radical-mediated oxidation (e.g., AIBN).
-
Metal Ion Catalysis: The presence of trace metal ions can sometimes catalyze oxidation reactions.[18]
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Heat at 60°C. Take samples at 0, 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Keep at room temperature. Take samples at 0, 1, 2, and 4 hours. Neutralize with an equivalent amount of HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light. Take samples at 0, 4, 8, and 24 hours.
-
Thermal Degradation: Transfer the stock solution to a vial and heat in an oven at 80°C. Take samples at 0, 24, and 48 hours. For solid-state thermal stress, place the powdered drug at 80°C.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber. A control sample should be wrapped in aluminum foil and placed in the same chamber.
-
-
Sample Analysis: Analyze all samples using a developed and validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Aqueous Phase (A): 0.1% Formic acid in water (for good peak shape and MS compatibility).
-
Organic Phase (B): Acetonitrile or Methanol.
-
-
Elution: Use a gradient elution to ensure separation of the polar degradation products from the parent compound and any non-polar impurities. For example, start with a low percentage of organic phase (e.g., 10% B) and gradually increase it (e.g., to 90% B) over 20-30 minutes.
-
Detection: Use a PDA detector to monitor at multiple wavelengths to ensure all degradation products are detected. A wavelength of around 246 nm may be a good starting point based on similar structures.
-
Method Validation: Once the method can separate the parent peak from all degradation product peaks (as generated in the forced degradation study), validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound (This is a template table for researchers to populate with their own data)
| Stress Condition | % Degradation of Hoquizil HCl | Number of Degradation Products | RRT of Major Degradant(s) |
| 0.1 M HCl, 60°C, 24h | |||
| 0.1 M NaOH, RT, 4h | |||
| 3% H₂O₂, RT, 24h | |||
| Heat (80°C), 48h | |||
| Photolytic (UV/Vis) |
RRT = Relative Retention Time
Visualizations
Caption: Experimental workflow for identifying degradation products.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Qualitative structure-metabolism relationships in the hydrolysis of carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Triazines and related products. Part 20. Oxidation of 1-(arylazo)-piperidines with potassium permanganate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Photosensitization of TiO2 microspheres by novel Quinazoline-derivative as visible-light-harvesting antenna for enhanced Rhodamine B photodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pharmtech.com [pharmtech.com]
- 14. benchchem.com [benchchem.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. synthinkchemicals.com [synthinkchemicals.com]
- 17. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Assessing Hoquizil Hydrochloride Cytotoxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of Hoquizil Hydrochloride in primary cell cultures. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to assess its cytotoxicity in primary cells?
This compound is known as an oral bronchodilator and may act as a vasodilator.[1][2][] Assessing the cytotoxicity of any compound in primary cell cultures is a critical step in preclinical drug development. Unlike immortalized cell lines, primary cells are sourced directly from tissue and more closely represent the physiological state of cells in the body. This provides a more accurate prediction of a compound's potential toxicity in humans, helping to identify potential off-target effects and establish a therapeutic window.
Q2: Which are the most common and recommended assays for assessing cytotoxicity?
Several assays can be used to measure cytotoxicity, each with a different underlying principle. It is often recommended to use at least two different methods to confirm results. Common assays include:
-
MTT Assay: A colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[4]
-
Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the amount of LDH released from cells with damaged plasma membranes, a marker of cell death.[5]
-
Fluorescent Dye-Based Assays (e.g., CellTox™ Green): These assays use dyes that are impermeable to live cells but can enter dead cells and bind to DNA, emitting a fluorescent signal proportional to the number of dead cells.[6][7]
Q3: What are the essential controls to include in a cytotoxicity experiment?
To ensure the validity of your results, the following controls are essential:
-
Untreated Control: Primary cells cultured in medium alone. This serves as the baseline for 100% cell viability.
-
Vehicle Control: Cells treated with the same solvent (e.g., DMSO) used to dissolve the this compound, at the highest concentration present in the experimental wells. This is crucial to ensure that the solvent itself is not causing cytotoxicity.[8][9]
-
Positive Control: Cells treated with a compound known to be toxic to the specific primary cell type being used. This confirms that the assay is working correctly and the cells are responsive to cytotoxic agents.[8]
Q4: How should I choose the appropriate primary cell type for my study?
The choice of primary cells should be guided by the therapeutic target of this compound and its potential off-target sites. Given its function as a bronchodilator and potential vasodilator, relevant primary cell types could include:
-
Primary Human Bronchial Epithelial Cells (HBEpC)
-
Primary Human Small Airway Epithelial Cells (HSAEpC)
-
Primary Human Aortic Smooth Muscle Cells (HASMC)
-
Primary Human Umbilical Vein Endothelial Cells (HUVEC)
-
Primary Human Cardiomyocytes, especially considering that some alpha-1 adrenergic receptor antagonists have been associated with cardiac effects.[10]
Q5: What is a typical concentration range for testing this compound?
A dose-response experiment using a wide range of concentrations is recommended to determine the half-maximal inhibitory concentration (IC50).[9] A common approach is to use serial dilutions (e.g., 10-fold or 2-fold) starting from a high concentration (e.g., 100 µM or 1 mM) down to very low or zero concentration. The solubility of this compound in the culture medium should be considered when preparing the concentration range.
Troubleshooting Guide
This guide addresses common issues encountered during cytotoxicity experiments with primary cell cultures.
Problem 1: High variability in results between replicate wells.
-
Possible Cause: Uneven cell seeding. Inconsistent cell numbers in different wells will lead to variable results.[9]
-
Solution: Ensure you have a homogeneous single-cell suspension before plating. After seeding, visually inspect the plate with a microscope to confirm an even distribution of cells.
-
-
Possible Cause: "Edge effect" in microplates. Wells on the perimeter of the plate are prone to evaporation, which can alter the concentration of this compound and affect cell viability.[8]
-
Solution: Avoid using the outermost wells for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to help maintain humidity across the plate.[8]
-
-
Possible Cause: Compound precipitation. This compound may not be fully soluble at higher concentrations in the culture medium, leading to inconsistent exposure.[11]
-
Solution: Visually inspect the wells for any precipitate after adding the compound. If precipitation is observed, consider lowering the highest concentration or using a different solvent system, always remembering to test the new solvent with a vehicle control.
-
Problem 2: Unexpectedly high cytotoxicity observed, even at low concentrations.
-
Possible Cause: Solvent toxicity. The solvent used to dissolve this compound, such as DMSO, can be toxic to primary cells at certain concentrations.[8][9]
-
Possible Cause: Poor primary cell health or high passage number. Primary cells are more sensitive to stress when they are unhealthy or have been passaged too many times.[11]
-
Solution: Use low-passage primary cells from a reputable supplier. Ensure optimal cell culture conditions (e.g., incubator CO2, temperature, humidity) are maintained and that the cells appear healthy under a microscope before starting the experiment.
-
-
Possible Cause: Contamination. Bacterial, fungal, or mycoplasma contamination can cause cell death, which may be incorrectly attributed to the compound.[8]
-
Solution: Regularly test your cell cultures for mycoplasma. Use sterile techniques and reagents to prevent contamination. If contamination is suspected, discard the culture and start with a fresh vial of cells.
-
Problem 3: Inconsistent results between different types of cytotoxicity assays.
-
Possible Cause: Different assay mechanisms. Different assays measure distinct cellular parameters. For instance, a compound might inhibit metabolic activity (measured by MTT) without immediately compromising membrane integrity (measured by LDH release).[8]
-
Solution: This is often a valid biological result. Understand the mechanism of each assay you are using. Discrepancies can provide valuable insights into the specific cytotoxic mechanism of this compound (e.g., cytostatic vs. cytotoxic effects).
-
Experimental Protocols
Below are detailed protocols for three common cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[4]
Methodology:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Carefully remove the culture medium and add fresh medium containing various concentrations of this compound, as well as untreated, vehicle, and positive controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to metabolize the MTT into formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[9][12]
-
Absorbance Reading: Gently shake the plate for 15 minutes and measure the absorbance at a wavelength of 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Release Assay
This assay measures the activity of LDH, a cytosolic enzyme released into the culture medium upon cell lysis or membrane damage.[5]
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol.
-
Sample Collection: After incubation, carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a cofactor). Add the reaction mixture to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified by the manufacturer (usually 15-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided with the assay kit to each well.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Maximum LDH Release: To determine the maximum LDH release, add a lysis buffer (provided with the kit) to a set of control wells 45 minutes before collecting the supernatant.
CellTox™ Green Cytotoxicity Assay (Fluorescent Dye-Based)
This assay uses a fluorescent dye that is impermeable to live cells but binds to the DNA of dead cells, resulting in a fluorescent signal proportional to cytotoxicity.[6]
Methodology:
-
Cell Seeding: Seed primary cells in a 96-well plate (a black-walled, clear-bottom plate is recommended for fluorescence assays) and allow them to adhere.
-
Reagent Preparation: Prepare the CellTox™ Green Reagent by diluting it in the assay buffer according to the manufacturer's protocol.
-
Compound Treatment: Add the various concentrations of this compound and controls to the wells.
-
Dye Addition: Add the prepared CellTox™ Green Reagent to each well. This assay allows for real-time monitoring, so the dye can be added at the same time as the compound.[7]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.
-
Fluorescence Reading: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 520 nm emission) using a microplate reader.[5] The signal can be measured at multiple time points from the same wells.[7]
Data Presentation
Quantitative data from dose-response experiments should be summarized in a table to facilitate analysis and determination of the IC50 value.
Table 1: Example of this compound Cytotoxicity Data on Primary Human Bronchial Epithelial Cells (48h Exposure)
| Hoquizil HCl Conc. (µM) | Mean Absorbance/Fluorescence (AU) | Std. Deviation | % Cell Viability |
| 0 (Untreated) | 1.250 | 0.085 | 100.0% |
| Vehicle Control (0.1% DMSO) | 1.245 | 0.091 | 99.6% |
| 0.1 | 1.210 | 0.078 | 96.8% |
| 1 | 1.150 | 0.082 | 92.0% |
| 10 | 0.980 | 0.065 | 78.4% |
| 50 | 0.630 | 0.055 | 50.4% |
| 100 | 0.350 | 0.041 | 28.0% |
| 250 | 0.150 | 0.025 | 12.0% |
% Cell Viability is calculated as: ((Sample Value - Background) / (Untreated Control Value - Background)) * 100
Visualizations
Experimental Workflow
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound - Immunomart [immunomart.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CellTox™ Green Cytotoxicity Assay Protocol [promega.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cardiomyocyte Alpha-1A Adrenergic Receptors Mitigate Postinfarct Remodeling and Mortality by Constraining Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. dojindo.com [dojindo.com]
Enhancing the bioavailability of Hoquizil Hydrochloride for oral administration in animal studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the oral bioavailability of Hoquizil Hydrochloride in animal studies. Given the limited publicly available data on this compound, this guide incorporates established principles for bioavailability enhancement of poorly soluble compounds and draws parallels from structurally related quinazoline (B50416) derivatives.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of this compound in our rat oral dosing studies. What are the likely causes?
A1: Low and variable oral bioavailability is a common challenge for poorly soluble compounds like this compound. The primary reasons often include:
-
Poor Aqueous Solubility: this compound is soluble in DMSO, but its aqueous solubility is expected to be low, limiting its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[1]
-
Low Permeability: The ability of the drug to pass through the intestinal wall into the bloodstream might be limited.
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation, reducing the amount of active drug.
-
Formulation-Related Issues: The physical properties of the formulation, such as particle size and excipient choice, can significantly impact dissolution and absorption.
Q2: What are the initial formulation strategies to consider for improving the oral bioavailability of this compound?
A2: To address poor solubility, several formulation strategies can be explored:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can enhance the dissolution rate.
-
Use of Solubilizing Excipients: Co-solvents, surfactants, and complexing agents (e.g., cyclodextrins) can be used to increase the solubility of the drug in the formulation.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs by presenting the drug in a solubilized form.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion, which typically has a higher dissolution rate than the crystalline form.
Q3: How does the hydrochloride salt form of Hoquizil affect its oral bioavailability?
A3: Forming a hydrochloride salt is a common strategy to improve the solubility and dissolution rate of weakly basic drugs. However, the "common ion effect" can sometimes reduce the solubility of hydrochloride salts in the stomach's acidic environment, which has a high concentration of chloride ions.[2] It is crucial to evaluate the dissolution of this compound in simulated gastric and intestinal fluids to understand its in vivo behavior.
Troubleshooting Guides
Issue 1: High Variability in Pharmacokinetic (PK) Data
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Inconsistent Dosing Formulation | Ensure the formulation is homogenous before each administration. For suspensions, use a suspending agent and vortex thoroughly. For solutions, ensure the drug is fully dissolved and stable. |
| Food Effects | Standardize the feeding schedule of the animals. For many poorly soluble drugs, administration in a fasted or fed state can significantly alter absorption. Conduct pilot studies to assess the impact of food. |
| Gastrointestinal (GI) Transit Time Variability | Ensure animals are acclimatized and not stressed, as stress can alter GI motility. Consider the use of agents that modulate GI transit time if scientifically justified. |
| Inter-animal Physiological Differences | Increase the number of animals per group to improve statistical power. Ensure the use of a consistent and well-characterized animal strain. |
Issue 2: Poor Correlation Between In Vitro Dissolution and In Vivo Bioavailability
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Inappropriate Dissolution Media | Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the composition of gastric and intestinal fluids more closely than simple buffers. |
| Precipitation in the GI Tract | A formulation that shows good dissolution in vitro may precipitate upon dilution in the GI tract. Include precipitation inhibitors (e.g., HPMC, PVP) in the formulation. |
| Permeability-Limited Absorption | If the drug has low intrinsic permeability, even improved dissolution may not lead to a proportional increase in bioavailability. Consider the use of permeation enhancers, though this requires careful toxicological evaluation. |
| Extensive First-Pass Metabolism | If the drug is a substrate for metabolic enzymes (e.g., Cytochrome P450s), strategies to bypass or reduce first-pass metabolism may be necessary. This could involve co-administration with a metabolic inhibitor (for research purposes) or developing formulations that promote lymphatic absorption. |
Experimental Protocols
Protocol 1: Preparation of a Micronized Suspension of this compound
Objective: To increase the dissolution rate by reducing particle size.
Materials:
-
This compound
-
Milling apparatus (e.g., ball mill, jet mill)
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose sodium in water)
-
Surfactant (e.g., 0.1% w/v Tween 80)
Method:
-
Place a known amount of this compound into the milling chamber.
-
Mill the drug at a specified speed and duration to achieve the desired particle size range (e.g., <10 µm).
-
Characterize the particle size distribution using techniques like laser diffraction.
-
Prepare the vehicle by dissolving the carboxymethylcellulose sodium and Tween 80 in water.
-
Disperse the micronized this compound in the vehicle to the desired concentration.
-
Ensure the suspension is homogenous by stirring or sonicating before administration.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To compare the oral bioavailability of different this compound formulations.
Animals: Male Sprague-Dawley rats (8-10 weeks old), fasted overnight with free access to water.
Groups (n=6 per group):
-
Group 1 (IV): this compound in a suitable intravenous vehicle (e.g., 20% Solutol HS 15 in saline) at 1 mg/kg.
-
Group 2 (Oral Control): this compound suspension in 0.5% CMC-Na at 10 mg/kg.
-
Group 3 (Oral Test Formulation): Micronized this compound suspension at 10 mg/kg.
Procedure:
-
Administer the formulations to the respective groups (IV via tail vein, oral via gavage).
-
Collect blood samples (approx. 0.2 mL) from the tail vein or jugular vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) using non-compartmental analysis.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
Quantitative Data Summary
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Value | Source/Assumption |
| Molecular Weight | 426.89 g/mol | [1] |
| LogP (calculated) | 2.5 - 3.5 | Assumed based on structure |
| Aqueous Solubility (pH 7.4) | < 0.01 mg/mL | Assumed for a poorly soluble compound |
| pKa | 6.5 - 7.5 | Assumed for a weakly basic quinazoline |
| Permeability (Papp, Caco-2) | < 5 x 10^-6 cm/s | Assumed for a low permeability compound |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats
| Parameter | IV (1 mg/kg) | Oral Suspension (10 mg/kg) | Micronized Oral Suspension (10 mg/kg) |
| Cmax (ng/mL) | 250 ± 45 | 50 ± 15 | 120 ± 30 |
| Tmax (h) | 0.08 | 2.0 ± 0.5 | 1.5 ± 0.5 |
| AUC0-t (ng*h/mL) | 800 ± 120 | 400 ± 90 | 960 ± 200 |
| t1/2 (h) | 3.5 ± 0.8 | 4.0 ± 1.0 | 3.8 ± 0.9 |
| Absolute Bioavailability (F%) | - | 5% | 12% |
Visualizations
References
Validation & Comparative
A Comparative Analysis of Hoquizil Hydrochloride and Roflumilast in the Context of a Murine Model of Chronic Asthma
A Note to the Research Community: This guide provides a comparative overview of Hoquizil Hydrochloride and Roflumilast for the potential treatment of chronic asthma, framed within the context of a murine model. It is critical to note at the outset that a direct, head-to-head experimental comparison of these two compounds in a murine model of chronic asthma has not been identified in the current body of scientific literature. Roflumilast is a well-characterized, selective phosphodiesterase-4 (PDE4) inhibitor with a substantial evidence base in preclinical asthma models and clinical use. In contrast, information on this compound is sparse, with the available literature dating back several decades, identifying it as a bronchodilator with phosphodiesterase inhibitory activity, though its specific mechanism and anti-inflammatory effects remain largely uncharacterized. This guide, therefore, juxtaposes the established profile of Roflumilast with the limited available information for this compound to highlight areas for potential future research.
Mechanism of Action: A Tale of Specificity versus Generality
The primary mechanistic difference between Roflumilast and what is known about this compound lies in their specificity for phosphodiesterase (PDE) isoenzymes.
Roflumilast is a potent and selective inhibitor of PDE4. PDE4 is the predominant PDE isoenzyme in inflammatory cells, such as eosinophils, neutrophils, and macrophages, as well as in airway smooth muscle cells. By inhibiting PDE4, Roflumilast leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This elevation in cAMP has two key consequences in the context of asthma:
-
Anti-inflammatory effects: Increased cAMP levels suppress the release of pro-inflammatory mediators, including cytokines and chemokines, from various inflammatory cells. This leads to a reduction in the infiltration and activation of these cells in the airways.
-
Bronchodilation: Elevated cAMP in airway smooth muscle cells promotes their relaxation, leading to bronchodilation.
This compound has been described as a bronchodilator with phosphodiesterase inhibitory effects. However, the specific PDE isoenzymes it targets have not been well-documented in the available literature. This lack of specificity makes it difficult to predict its precise cellular effects. Non-selective PDE inhibitors can affect a broader range of cellular processes, which may lead to a different efficacy and side-effect profile compared to a selective inhibitor like Roflumilast.
Signaling Pathway Diagrams
Caption: Roflumilast Signaling Pathway.
Caption: this compound Hypothesized Signaling Pathway.
Experimental Data Summary: A Comparative Void
A comprehensive search of scientific literature did not yield any studies that directly compare the efficacy of this compound and Roflumilast in a murine model of chronic asthma. The following tables summarize the expected endpoints of such a study and provide known data for Roflumilast, while highlighting the data gap for this compound.
Table 1: Effects on Airway Inflammation
| Parameter | Roflumilast | This compound |
| Eosinophil Infiltration | Significantly reduces eosinophil counts in bronchoalveolar lavage (BAL) fluid and lung tissue. | Data Not Available |
| Neutrophil Infiltration | Reduces neutrophil counts in BAL fluid. | Data Not Available |
| Lymphocyte Infiltration | Decreases lymphocyte numbers in BAL fluid. | Data Not Available |
| Pro-inflammatory Cytokines (e.g., IL-4, IL-5, IL-13, TNF-α) | Significantly reduces levels of Th2 cytokines (IL-4, IL-5, IL-13) and TNF-α in BAL fluid. | Data Not Available |
Table 2: Effects on Airway Hyperresponsiveness (AHR) and Remodeling
| Parameter | Roflumilast | This compound |
| Airway Hyperresponsiveness (AHR) | Significantly attenuates AHR to methacholine (B1211447) challenge. | Data Not Available |
| Goblet Cell Hyperplasia / Mucus Production | Reduces goblet cell hyperplasia and mucus production. | Data Not Available |
| Subepithelial Fibrosis | Decreases collagen deposition and subepithelial fibrosis. | Data Not Available |
| Airway Smooth Muscle (ASM) Mass | May reduce ASM mass. | Data Not Available |
Experimental Protocols: A Framework for Future Investigation
The following outlines a standard experimental protocol for establishing a murine model of chronic asthma and evaluating therapeutic interventions. This protocol could serve as a blueprint for a future study directly comparing this compound and Roflumilast.
Murine Model of Chronic Asthma (Ovalbumin-Induced)
This model is widely used to mimic the key features of human chronic asthma, including airway inflammation, AHR, and airway remodeling.
1. Sensitization Phase:
-
Animals: Female BALB/c mice (6-8 weeks old).
-
Procedure: Mice are sensitized by intraperitoneal (i.p.) injections of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide (B78521) (Alum) on days 0 and 14.
2. Challenge Phase (Chronic Exposure):
-
Procedure: Starting on day 21, mice are repeatedly challenged with aerosolized OVA (e.g., 1% in saline) for 30 minutes, three times a week, for 4-8 weeks. Control groups receive saline aerosols.
3. Therapeutic Intervention:
-
Roflumilast: Administered orally (e.g., via gavage) at a specified dose (e.g., 1-10 mg/kg) daily or on challenge days, starting before or during the chronic challenge phase.
-
This compound: Would be administered orally at a dose determined by preliminary dose-ranging studies.
4. Assessment of Asthmatic Phenotype (24-48 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR): Measured using invasive (e.g., FlexiVent) or non-invasive (e.g., whole-body plethysmography) methods in response to increasing concentrations of a bronchoconstrictor like methacholine.
-
Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze the total and differential inflammatory cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
-
Cytokine Analysis: Levels of key cytokines (IL-4, IL-5, IL-13, TNF-α) in the BAL fluid are measured by ELISA or multiplex assays.
-
Histopathology: Lungs are fixed, sectioned, and stained (e.g., Hematoxylin & Eosin for inflammation, Periodic acid-Schiff for mucus, Masson's trichrome for collagen) to assess inflammatory cell infiltration, goblet cell hyperplasia, and subepithelial fibrosis.
Experimental Workflow Diagram
Caption: Experimental Workflow for Comparative Drug Evaluation.
Conclusion and Future Directions
While Roflumilast has a well-defined role as a selective PDE4 inhibitor with proven anti-inflammatory and bronchodilatory effects in preclinical models of chronic asthma, this compound remains an enigmatic compound. Its classification as a bronchodilator with PDE inhibitory activity is a starting point, but critical information regarding its PDE isoenzyme selectivity and its potential anti-inflammatory properties is conspicuously absent from the scientific record.
For researchers, scientists, and drug development professionals, this represents a significant knowledge gap and a potential opportunity. A head-to-head comparison of this compound and Roflumilast in a robust murine model of chronic asthma, as outlined in this guide, would be necessary to:
-
Elucidate the specific mechanism of action of this compound.
-
Determine if its bronchodilatory effects are accompanied by meaningful anti-inflammatory activity.
-
Benchmark its efficacy against a known standard of care in the PDE inhibitor class.
Without such studies, any comparison remains speculative. The current evidence base strongly supports the continued investigation and development of selective PDE4 inhibitors like Roflumilast for chronic inflammatory airway diseases. The potential utility of this compound in this context is, at present, unknown and warrants further fundamental research.
Comparative Analysis of Hoquizil Hydrochloride and Theophylline on Tracheal Smooth Muscle Contraction: A Review of Preclinical Evidence
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Hoquizil Hydrochloride and theophylline (B1681296), two phosphodiesterase (PDE) inhibitors, on the contraction of tracheal smooth muscle. Theophylline, a well-established methylxanthine, has been a cornerstone in the treatment of respiratory diseases for decades. This compound, a newer entrant, is also recognized for its bronchodilatory properties stemming from PDE inhibition.[1] This analysis aims to objectively compare their performance based on available preclinical data, detailing their mechanisms of action and effects on airway smooth muscle.
Mechanism of Action: A Shared Pathway to Relaxation
Both this compound and theophylline exert their primary effect on tracheal smooth muscle by inhibiting phosphodiesterase enzymes.[1][2] PDEs are responsible for the breakdown of intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3] By inhibiting these enzymes, both drugs lead to an accumulation of cAMP within the smooth muscle cells.[4] This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium levels and relaxation of the tracheal smooth muscle.[5] This shared mechanism underscores their utility as bronchodilators.
dot
Comparative Efficacy in Inducing Tracheal Smooth Muscle Relaxation
While both drugs operate through a similar mechanism, their efficacy and potency can differ. Theophylline is a non-selective PDE inhibitor, meaning it affects multiple PDE isoenzymes.[5] This lack of selectivity can contribute to a broader range of effects, including some of its known side effects.
Detailed quantitative data on the dose-response relationship for this compound in relaxing pre-contracted tracheal smooth muscle is not extensively available in peer-reviewed literature. However, its classification as a PDE inhibitor suggests a dose-dependent relaxant effect.
For theophylline, numerous studies have characterized its effects. For instance, in isolated guinea pig tracheal preparations, theophylline has been shown to dose-dependently relax contractions induced by various stimuli, including histamine (B1213489) and carbachol (B1668302).
Table 1: Comparative Data on Tracheal Smooth Muscle Relaxation
| Parameter | This compound | Theophylline |
| Mechanism of Action | Phosphodiesterase (PDE) Inhibitor[1] | Non-selective Phosphodiesterase (PDE) Inhibitor[5] |
| Effect on cAMP | Increases intracellular cAMP | Increases intracellular cAMP[4] |
| Tracheal Muscle Effect | Relaxation (Bronchodilation)[1] | Relaxation (Bronchodilation)[5] |
| Potency (IC50) | Data not readily available | Varies depending on PDE isoenzyme and experimental conditions |
Experimental Protocols for Assessing Tracheal Smooth Muscle Contraction
The following provides a generalized experimental protocol commonly used to assess the effects of compounds like this compound and theophylline on tracheal smooth muscle.
Objective: To evaluate the relaxant effect of a test compound on pre-contracted isolated tracheal smooth muscle.
Materials:
-
Animal model (e.g., guinea pig, rat)
-
Krebs-Henseleit solution
-
Contractile agonists (e.g., Carbachol, Histamine)
-
Test compounds (this compound, Theophylline)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation: Euthanize the animal and carefully dissect the trachea. Clean the trachea of connective tissue and cut it into rings or strips.
-
Mounting: Suspend the tracheal preparations in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with periodic washing.
-
Contraction Induction: Induce a sustained contraction of the tracheal smooth muscle using a contractile agonist like carbachol or histamine at a concentration that produces a submaximal response.
-
Compound Administration: Once a stable contraction is achieved, cumulatively add increasing concentrations of the test compound (this compound or theophylline) to the organ bath.
-
Data Recording: Record the changes in isometric tension continuously. The relaxant effect is typically expressed as a percentage of the pre-induced contraction.
-
Data Analysis: Construct concentration-response curves and calculate parameters such as the IC50 (the concentration of the compound that causes 50% of the maximal relaxation).
dot
Conclusion
Both this compound and theophylline function as bronchodilators through the inhibition of phosphodiesterase and the subsequent increase in intracellular cAMP. While theophylline is a well-characterized non-selective PDE inhibitor, there is a comparative lack of publicly available, detailed preclinical data for this compound. Further in-depth studies directly comparing the potency, selectivity, and potential off-target effects of this compound with established drugs like theophylline are warranted to fully elucidate its therapeutic potential and position within the landscape of respiratory medicine. Researchers are encouraged to consult specialized pharmacological databases and patent literature for more specific data on this compound as it becomes available.
References
- 1. Bronchodilator and anti-inflammatory activities of glaucine: In vitro studies in human airway smooth muscle and polymorphonuclear leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of selective and non-selective phosphodiesterase inhibitors on tracheal mucus secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cAMP regulation of airway smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On the mechanism of relaxation of tracheal muscle by theophylline and other cyclic nucleotide phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Hoquizil Hydrochloride and Traditional Bronchodilators in a Guinea Pig Asthma Model
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Asthma is a chronic inflammatory disease of the airways characterized by bronchoconstriction, airway hyperresponsiveness, and inflammation. Bronchodilators are a cornerstone of asthma therapy, acting to relax airway smooth muscle and alleviate airflow obstruction. This guide examines three such agents:
-
Hoquizil Hydrochloride: A novel, orally active bronchodilator identified as a phosphodiesterase (PDE) inhibitor. Its primary mechanism is believed to be the inhibition of PDE4, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent smooth muscle relaxation and anti-inflammatory effects.
-
Salbutamol: A short-acting β2-adrenergic agonist (SABA) that directly stimulates β2-receptors on airway smooth muscle, leading to rapid bronchodilation.
-
Aminophylline: A complex of theophylline (B1681296) and ethylenediamine, it acts as a non-selective PDE inhibitor and an adenosine receptor antagonist, resulting in bronchodilation.
The guinea pig is a well-established animal model for asthma research due to the anatomical and physiological similarities of its airways to those of humans.[1] This guide will leverage data from studies utilizing this model to provide a comparative framework.
Comparative Efficacy and Potency
Quantitative data on the bronchodilator effects of Salbutamol and Aminophylline in guinea pig models are summarized below. Specific data for this compound in a comparable model is not currently available.
| Drug | Class | Model | Measurement | Potency/Efficacy | Reference |
| Salbutamol | Short-Acting β2-Agonist | Isolated Guinea Pig Trachea | Relaxation of histamine-induced contraction | pD2: 7.50±0.01 | [2] |
| In vivo Guinea Pig Model | Inhibition of aeroallergen-induced bronchoconstriction | Oral PD50: 1200 µg/kg | |||
| Aminophylline | Methylxanthine (PDE Inhibitor) | In vitro Guinea Pig Tracheal Smooth Muscle | Relaxation of ACh-induced contraction | Concentration-dependent relaxation | [3] |
| In vivo Ovalbumin-Sensitized Guinea Pigs | Suppression of OVA-induced airway constriction | Effective at 10-20 mg/kg (intraperitoneal) | [3] | ||
| This compound | PDE4 Inhibitor | Data Not Available | - | - | - |
pD2: The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. A higher pD2 value indicates greater potency. PD50: The dose of a drug that produces a desired effect in 50% of the population.
Mechanism of Action: Signaling Pathways
The bronchodilatory effects of these compounds are mediated by distinct signaling pathways within the airway smooth muscle cells.
This compound (as a PDE4 Inhibitor)
This compound, as a phosphodiesterase 4 (PDE4) inhibitor, increases intracellular levels of cyclic AMP (cAMP) by preventing its breakdown. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, leading to the relaxation of airway smooth muscle. PDE4 inhibitors are also known to possess anti-inflammatory properties.
References
Head-to-head comparison of Hoquizil Hydrochloride and other PDE4 inhibitors on cytokine release
Disclaimer: No publicly available scientific literature or experimental data could be found for "Hoquizil Hydrochloride." Therefore, this guide provides a head-to-head comparison of other prominent Phosphodiesterase 4 (PDE4) inhibitors—Apremilast (B1683926), Roflumilast, and Crisaborole—based on currently accessible research. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to PDE4 Inhibitors and Cytokine Modulation
Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). Inhibition of PDE4 elevates intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and other downstream pathways.[1] This cascade ultimately leads to the downregulation of pro-inflammatory cytokine production and the upregulation of anti-inflammatory cytokines, making PDE4 a key therapeutic target for a variety of inflammatory diseases.[1] Prominent PDE4 inhibitors have demonstrated significant effects on reducing the release of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), various interleukins (ILs), and other chemokines.[2][3][4]
Head-to-Head Comparison of PDE4 Inhibitors on Cytokine Release
The following tables summarize the available quantitative data on the effects of Apremilast, Roflumilast, and Crisaborole on the release of various cytokines.
Table 1: Inhibitory Effects on Pro-Inflammatory Cytokines
| PDE4 Inhibitor | Target Cytokine | Cell Type/Model | Stimulus | Inhibition Metric (IC50 / % Inhibition) | Reference |
| Apremilast | TNF-α | Human PBMC | TLR4 Agonist | IC50: 110 nM | [2] |
| IL-17A, IL-17F, IL-22, TNF-α | Psoriasis Patients (in vivo) | - | Significant decrease from baseline at week 4 | [5] | |
| IL-12/IL-23p40 | Synovial Fluid Mononuclear Cells | - | Dose-dependent decrease (p < 0.00001) | [6] | |
| IL-1β, IL-6, IL-17A, IL-17F, TNF-α | Psoriatic Lesional Skin (in vivo) | - | Significant decrease by week 14 | [4] | |
| Roflumilast | TNF-α | Human Lung Macrophages | LPS | EC50: 0.3 nM (Roflumilast N-oxide) | [3] |
| CCL2, CCL3, CCL4, CXCL10 | Human Lung Macrophages | LPS | EC50: 0.4-0.8 nM (Roflumilast N-oxide) | [3] | |
| IL-6, IL-1β, TNF-α | Murine Model (in vivo) | Smoking Exposure | Significant suppression | [7] | |
| IL-6, IL-8, TNF-α | Human Fibroblast-Like Synoviocytes | IL-18 | Dose-dependent reduction | [8] | |
| Crisaborole | TNF-α, IL-2, IL-5, IFN-γ | Human PBMC | - | Suppresses release | [9] |
| TNF-α, IL-4, IL-13, IL-31 | - | - | Reduces production | [10] | |
| Th1, Th2, Th17/Th22 cytokines | Atopic Dermatitis Model | - | Decreased production | [11] |
PBMC: Peripheral Blood Mononuclear Cells; LPS: Lipopolysaccharide; TLR4: Toll-like Receptor 4; IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.
Table 2: Effects on Anti-Inflammatory Cytokines
| PDE4 Inhibitor | Target Cytokine | Cell Type/Model | Effect | Reference |
| Apremilast | IL-10 | Psoriatic Arthritis Patients (in vivo) | Significant increase at week 40 | [2] |
| IL-1RA | Psoriatic Arthritis Patients (in vivo) | Significant increase at week 40 | [2] | |
| Roflumilast | IL-10 | COPD Patients (in vivo) | Significant decrease after treatment (contradictory finding) | [12] |
IL-1RA: Interleukin-1 Receptor Antagonist.
Signaling Pathways and Experimental Workflows
Signaling Pathway of PDE4 Inhibition
The following diagram illustrates the core mechanism of action for PDE4 inhibitors in modulating cytokine release.
References
- 1. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The Pharmacodynamic Impact of Apremilast, an Oral Phosphodiesterase 4 Inhibitor, on Circulating Levels of Inflammatory Biomarkers in Patients with Psoriatic Arthritis: Substudy Results from a Phase III, Randomized, Placebo-Controlled Trial (PALACE 1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roflumilast inhibits the release of chemokines and TNF-α from human lung macrophages stimulated with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of apremilast therapy on skin cytokine levels in patients with psoriasis | Russian Open Medical Journal [romj.org]
- 5. Apremilast Decreased Proinflammatory Cytokines and Subsequently Increased Inhibitory ones in Psoriasis: A Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IL-12/IL-23p40 identified as a downstream target of apremilast in ex vivo models of arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roflumilast reduces the number of lung adenocarcinomas, inflammation, and emphysema in a smoking-induced mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Crisaborole Topical Ointment, 2%: A Nonsteroidal, Topical, Anti-Inflammatory Phosphodiesterase 4 Inhibitor in Clinical Development for the Treatment of Atopic Dermatitis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 10. What is the mechanism of Crisaborole? [synapse.patsnap.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. publications.ersnet.org [publications.ersnet.org]
Assessing the PDE4 subtype selectivity of Hoquizil Hydrochloride compared to known inhibitors
Despite its classification as a phosphodiesterase (PDE) inhibitor, a thorough review of available scientific literature reveals no specific data on the PDE4 subtype selectivity of Hoquizil Hydrochloride. While identified as a bronchodilator with phosphodiesterase inhibitory effects, its specific targets within the large PDE family of enzymes have not been publicly documented. Consequently, a direct comparison of its PDE4 subtype selectivity with known inhibitors like Roflumilast, Crisaborole, or Apremilast cannot be conducted at this time.
This compound has been described in literature primarily as a bronchodilator. An early study by Greenslade FC, et al. in 1982, titled "Heterogeneity of biochemical actions among vasodilators," categorized Hoquizil as a phosphodiesterase inhibitor.[1] However, this study did not provide details on its selectivity towards the 11 different PDE families, let alone the four subtypes of PDE4 (PDE4A, PDE4B, PDE4C, and PDE4D). Subsequent searches for its activity on PDE4 and its subtypes, including searches for its alternative designation CP-14,185-1, have not yielded any specific inhibitory concentration (IC50) or binding affinity (Ki) values.
This lack of specific data makes it impossible to fulfill the core request of assessing and comparing the PDE4 subtype selectivity of this compound. Such a comparison is fundamental for researchers, scientists, and drug development professionals to understand a compound's potential therapeutic efficacy and side-effect profile.
The Critical Role of PDE4 Subtype Selectivity
The phosphodiesterase 4 (PDE4) enzyme family plays a crucial role in regulating intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP levels are associated with anti-inflammatory and smooth muscle relaxant effects, making PDE4 an attractive target for various diseases, including chronic obstructive pulmonary disease (COPD), asthma, and inflammatory skin conditions.
The PDE4 family is composed of four distinct subtypes—A, B, C, and D—which are expressed differently across various tissues and cell types. This differential expression is key to their specific biological functions and the therapeutic window of PDE4 inhibitors.
-
PDE4A, PDE4B, and PDE4D are predominantly found in inflammatory cells. Inhibition of these subtypes is generally associated with the desired anti-inflammatory effects.
-
PDE4D inhibition has also been linked to emetic side effects, a common dose-limiting factor for non-selective PDE4 inhibitors.
Therefore, developing inhibitors with specific selectivity for certain PDE4 subtypes is a major goal in drug discovery to maximize therapeutic benefit while minimizing adverse effects.
A General Overview of Known PDE4 Inhibitors and Their Selectivity
To provide context for the importance of subtype selectivity, the following table summarizes the profiles of some well-characterized PDE4 inhibitors.
| Inhibitor | Primary Therapeutic Use | PDE4 Subtype Selectivity Profile (IC50 values) |
| Roflumilast | COPD | Selective for PDE4B and PDE4D over PDE4A and PDE4C. |
| Apremilast | Psoriasis, Psoriatic Arthritis | Broadly inhibits PDE4, with no pronounced subtype selectivity. |
| Crisaborole | Atopic Dermatitis | Pan-PDE4 inhibitor. |
Note: Specific IC50 values can vary depending on the experimental conditions and are therefore presented qualitatively.
Experimental Protocols for Determining PDE4 Subtype Selectivity
The determination of a compound's PDE4 subtype selectivity is a critical step in its preclinical development. This is typically achieved through a series of in vitro enzymatic assays.
General Experimental Workflow
A common method to assess PDE4 subtype selectivity involves the following steps:
-
Expression and Purification of Recombinant Human PDE4 Subtypes: Each of the four human PDE4 subtypes (PDE4A, PDE4B, PDE4C, and PDE4D) is individually expressed in a suitable host system (e.g., insect or mammalian cells) and purified to a high degree.
-
Enzymatic Assay: The activity of each purified PDE4 subtype is measured in the presence of varying concentrations of the test compound (e.g., this compound). A common method is the two-step radioenzymatic assay.
-
Step 1: The PDE4 enzyme is incubated with radiolabeled cAMP (e.g., [³H]-cAMP). The enzyme hydrolyzes the cAMP to AMP.
-
Step 2: A 5'-nucleotidase is added to the reaction, which converts the radiolabeled AMP to radiolabeled adenosine.
-
Separation: The charged, unhydrolyzed cAMP is separated from the uncharged adenosine using an ion-exchange resin.
-
Quantification: The amount of radioactivity in the adenosine-containing fraction is measured using liquid scintillation counting, which is directly proportional to the PDE4 activity.
-
-
Data Analysis: The inhibitory activity of the compound is determined by measuring the reduction in PDE4 activity at different compound concentrations. The data is then used to calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. By comparing the IC50 values for each of the four PDE4 subtypes, the selectivity profile of the compound can be established.
Below is a graphical representation of a typical experimental workflow for assessing PDE4 inhibitor selectivity.
References
Efficacy of Novel Therapeutics in Steroid-Resistant Airway Inflammation: A Comparative Analysis of Ruxolitinib and Theophylline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Ruxolitinib, a Janus kinase (JAK) inhibitor, and Theophylline (B1681296), a phosphodiesterase (PDE) inhibitor, in preclinical models of steroid-resistant airway inflammation. The data presented herein is derived from published experimental studies and aims to offer an objective comparison to inform future research and development in respiratory therapeutics.
Executive Summary
Steroid resistance is a major clinical challenge in the management of severe asthma. This guide focuses on preclinical evidence for two alternative therapeutic agents, Ruxolitinib and Theophylline, in steroid-resistant airway inflammation models. Ruxolitinib has demonstrated significant efficacy in a house dust mite (HDM) and cyclic di-GMP (c-di-GMP) induced murine model of severe, steroid-resistant asthma by reducing airway hyperresponsiveness (AHR), and inflammatory cell infiltration in the bronchoalveolar lavage fluid (BALF). In contrast, Theophylline has shown limited to no efficacy in inhibiting neutrophilic inflammation in a similar steroid-resistant asthma model.
Comparative Efficacy Data
The following tables summarize the quantitative data from preclinical studies on the effects of Ruxolitinib and Theophylline on key markers of airway inflammation.
Table 1: Effect on Airway Hyperresponsiveness (AHR)
| Treatment Group | Model | Airway Resistance (cmH₂O·s/mL) at 50 mg/mL Methacholine | Reference |
| Severe Asthma (SA) Model | HDM + c-di-GMP | ~15 | [1] |
| Ruxolitinib-treated SA | HDM + c-di-GMP | ~7 | [1] |
Note: Airway resistance values are approximated from graphical data presented in the referenced study.
Table 2: Effect on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Model | Total Cells (x10⁵) | Neutrophils (x10⁴) | Eosinophils (x10⁴) | Reference | |---|---|---|---|---| | Severe Asthma (SA) Model | HDM + c-di-GMP | ~12 | Not specified | ~2 |[1] | | Ruxolitinib-treated SA | HDM + c-di-GMP | ~6 | Not specified | ~0.5 |[1] | | Vehicle (Severe Asthma) | HDM + CFA | ~2500 (Neutrophils/mL) | Not specified | Not specified |[2] | | Theophylline + Budesonide | HDM + CFA | ~2000 (Neutrophils/mL) | Not specified | Not specified |[2] |
Note: Cell count values are approximated from graphical data. The Ruxolitinib study reported total leukocytes, while the Theophylline study specifically quantified neutrophils.
Table 3: Effect on Pro-inflammatory Cytokines
| Treatment Group | Model | IFN-γ (pg/mL) | IL-17A (pg/mL) | Reference |
| Severe Asthma (SA) Model | HDM + c-di-GMP | ~1200 | ~150 | [1] |
| Ruxolitinib-treated SA | HDM + c-di-GMP | ~400 | ~100 | [1] |
Note: Cytokine concentration values are approximated from graphical data from ex vivo lung cell cultures stimulated with HDM + c-di-GMP.
Experimental Protocols
Ruxolitinib in a Corticosteroid-Resistant Murine Model of Severe Asthma[1][3][4]
-
Animal Model: Female BALB/c mice, 8-10 weeks old.
-
Induction of Steroid-Resistant Severe Asthma:
-
Sensitization: Mice are sensitized with an intranasal administration of house dust mite extract (HDME) and cyclic di-GMP (c-di-GMP).
-
Challenge: Subsequently, mice are challenged with a lower dose of HDME and c-di-GMP. This model is designed to recapitulate the complex immune response seen in human severe, corticosteroid-refractory asthma.[1][3]
-
-
Treatment Protocol: During the challenge phase, mice receive intranasal administration of Ruxolitinib (10 mg/kg body weight) for two consecutive days, followed by a day of rest, for a total of 12 injections.[4]
-
Outcome Measures:
-
Airway Hyperresponsiveness (AHR): Measured 24 hours after the last treatment dose by assessing changes in lung resistance in response to increasing doses of inhaled methacholine.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Collection of BALF to determine the total and differential inflammatory cell counts.
-
Cytokine Analysis: Measurement of pro-inflammatory cytokines such as IFN-γ and IL-17A in the supernatant of ex vivo stimulated lung immune cells.
-
Theophylline in a Steroid-Resistant Murine Model of Severe Asthma[2]
-
Animal Model: Mice (strain not specified in the abstract).
-
Induction of Steroid-Resistant Neutrophilic Inflammation:
-
Sensitization: Mice are sensitized with house dust mite (HDM) in Complete Freund's Adjuvant (CFA).
-
Challenge: Mice are subsequently challenged with HDM intranasally.
-
-
Treatment Protocol: Mice are pre-treated one hour prior to HDM challenge with vehicle, Budesonide (1mg/kg, i.n.), Theophylline (1mg/kg, i.n.), or a combination of Budesonide and Theophylline.
-
Outcome Measures:
-
BALF Analysis: Lungs are lavaged 24 hours after the challenge to perform neutrophil and eosinophil counts.
-
Signaling Pathways and Mechanisms of Action
Ruxolitinib: JAK-STAT Pathway Inhibition
Ruxolitinib is a potent inhibitor of Janus kinases (JAK1 and JAK2).[5] In steroid-resistant asthma, pro-inflammatory cytokines such as IFN-γ and IL-6 play a crucial role in driving the inflammatory response.[6] These cytokines signal through the JAK-STAT pathway.[7][8] By inhibiting JAK1 and JAK2, Ruxolitinib effectively blocks the downstream signaling of these key cytokines, leading to a reduction in T-cell activation, inflammatory cell recruitment, and overall airway inflammation.[1]
Theophylline: A Multi-faceted Mechanism with Limited Efficacy in Steroid-Resistance
Theophylline's primary mechanisms of action include non-selective inhibition of phosphodiesterases (PDEs) and antagonism of adenosine (B11128) receptors.[9][10] PDE inhibition leads to an increase in intracellular cyclic AMP (cAMP), which has bronchodilatory and some anti-inflammatory effects. Additionally, at lower concentrations, theophylline may exert anti-inflammatory effects by activating histone deacetylase-2 (HDAC2).[11] HDAC2 is crucial for switching off inflammatory gene expression, and its activity is often reduced in steroid-resistant asthma. While this mechanism suggests potential for restoring corticosteroid sensitivity, studies have shown that in a severe, neutrophilic asthma model, the combination of theophylline and a corticosteroid failed to inhibit the inflammatory response.[2]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a therapeutic agent in a murine model of steroid-resistant airway inflammation.
Conclusion
Based on the available preclinical data, Ruxolitinib demonstrates significant potential as a therapeutic agent for steroid-resistant airway inflammation, effectively targeting the JAK-STAT signaling pathway to reduce key features of the disease. In contrast, while Theophylline has established anti-inflammatory mechanisms, its efficacy in steroid-resistant models, particularly those with a strong neutrophilic component, appears limited. Further research is warranted to fully elucidate the therapeutic potential of JAK inhibitors like Ruxolitinib in severe, refractory asthma.
References
- 1. Ruxolitinib Ameliorates Airway Hyperresponsiveness and Lung Inflammation in a Corticosteroid-Resistant Murine Model of Severe Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. High IFN-γ and low SLPI mark severe asthma in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ruxolitinib inhibits poly(I:C) and type 2 cytokines‐induced CCL5 production in bronchial epithelial cells: A potential therapeutic agent for severe eosinophilic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IFN-γ-induced JAK/STAT, but not NF-κB, signaling pathway is insensitive to glucocorticoid in airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK-STAT signaling in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the JAK-STAT pathway in the treatment of 'Th2-high' severe asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Theophylline [mdpi.com]
- 10. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
Lack of Public Data Precludes Comprehensive Cross-Reactivity Analysis of Hoquizil Hydrochloride
A thorough investigation into the cross-reactivity of Hoquizil Hydrochloride with various phosphodiesterase (PDE) families could not be completed due to the absence of publicly available quantitative data. While identified as a phosphodiesterase inhibitor with bronchodilator effects, specific details regarding its inhibitory concentration (IC50) values against different PDE families are not available in the public domain.[1] Such data is essential for a comprehensive comparison of its selectivity and potential for off-target effects.
In the absence of specific data for this compound, this guide will provide a template for presenting such cross-reactivity studies, detail a generalized experimental protocol for assessing PDE inhibition, and illustrate the relevant biological and experimental workflows as required.
Comparative Analysis of PDE Inhibition
A critical component of characterizing any PDE inhibitor is to determine its potency and selectivity across the different PDE families. This is typically summarized in a table comparing the half-maximal inhibitory concentration (IC50) values. An ideal comparison table would resemble the following:
Table 1: Hypothetical Inhibitory Activity of this compound against Phosphodiesterase Families
| Phosphodiesterase Family | Substrate | This compound IC50 (µM) | Reference Compound IC50 (µM) |
| PDE1 | cGMP/cAMP | Data not available | Vinpocetine: X.X |
| PDE2 | cGMP/cAMP | Data not available | EHNA: X.X |
| PDE3 | cAMP | Data not available | Milrinone: X.X |
| PDE4 | cAMP | Data not available | Rolipram: X.X |
| PDE5 | cGMP | Data not available | Sildenafil: X.X |
| PDE6 | cGMP | Data not available | Vardenafil: X.X |
| PDE7 | cAMP | Data not available | BRL-50481: X.X |
| PDE8 | cAMP | Data not available | Dipyridamole: X.X |
| PDE9 | cGMP | Data not available | PF-04447943: X.X |
| PDE10 | cAMP/cGMP | Data not available | Papaverine: X.X |
| PDE11 | cAMP/cGMP | Data not available | Tadalafil: X.X |
Note: IC50 values are dependent on specific assay conditions.
Experimental Protocols
The determination of IC50 values for a compound against different PDE families involves robust in vitro enzymatic assays. Below is a generalized protocol for such an investigation.
In Vitro Phosphodiesterase Inhibition Assay
Objective: To determine the concentration-dependent inhibition of various phosphodiesterase enzymes by a test compound and calculate the IC50 value.
Materials:
-
Recombinant human phosphodiesterase enzymes (PDE1-PDE11)
-
Substrates: Cyclic adenosine (B11128) monophosphate (cAMP) and/or cyclic guanosine (B1672433) monophosphate (cGMP)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2)
-
Detection reagents (specific to the assay format, e.g., fluorescently labeled substrate, antibody, or a coupled enzyme system)
-
Microplate reader (fluorescence, luminescence, or absorbance based on the assay)
-
96-well or 384-well microplates
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations to be tested.
-
Enzyme and Substrate Preparation: Dilute the recombinant PDE enzymes and their respective substrates (cAMP or cGMP) to their optimal working concentrations in the assay buffer.
-
Assay Reaction: a. To the wells of the microplate, add the assay buffer. b. Add the serially diluted test compound to the respective wells. Include a positive control (a known inhibitor for that PDE family) and a negative control (vehicle, e.g., DMSO). c. Add the diluted PDE enzyme to each well and incubate for a pre-determined time at a controlled temperature (e.g., 30°C) to allow for compound-enzyme interaction. d. Initiate the enzymatic reaction by adding the substrate (cAMP or cGMP) to all wells.
-
Reaction Termination and Detection: a. After a specific incubation period, terminate the reaction. The method of termination and detection will depend on the assay format. Common methods include:
- Fluorescence Polarization (FP) Assay: Uses a fluorescently labeled substrate. The change in polarization upon enzymatic cleavage is measured.
- Luminescence Assay: Measures the remaining substrate using a competitive binding assay or quantifies a product of a coupled enzymatic reaction.
- Colorimetric Assay: A coupled enzyme system produces a colored product that can be measured by absorbance.[2]
- Radiometric Assay: Uses a radiolabeled substrate, and the product is separated and quantified by scintillation counting.[3]
-
Data Analysis: a. The raw data (e.g., fluorescence intensity, luminescence units, absorbance) is collected. b. The percentage of inhibition for each concentration of the test compound is calculated relative to the positive and negative controls. c. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Visualizations
Signaling Pathway
Caption: Generic cAMP signaling pathway with PDE4 inhibition.
Experimental Workflow
References
A Comparative Analysis of the Anti-inflammatory Efficacy of Hoquizil Hydrochloride Against Established Therapeutic Agents
Disclaimer: Publicly available scientific literature and pharmacological databases primarily identify Hoquizil Hydrochloride as a bronchodilator.[1][2] There is a significant lack of published data regarding its anti-inflammatory properties. This guide is structured as a template to enable researchers to benchmark their proprietary data on this compound against well-established anti-inflammatory compounds: Indomethacin, a non-selective COX inhibitor; Celecoxib, a selective COX-2 inhibitor; and Dexamethasone, a potent corticosteroid.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is a hallmark of numerous diseases. The development of novel anti-inflammatory agents requires rigorous benchmarking against existing standards of care. This guide provides a comparative framework for evaluating the anti-inflammatory profile of this compound in relation to Indomethacin, Celecoxib, and Dexamethasone. The comparison is based on their mechanisms of action and their efficacy in standardized in vitro and in vivo models of inflammation.
Mechanisms of Action
The established anti-inflammatory agents included in this comparison utilize distinct molecular pathways to exert their effects.
-
Indomethacin: A non-steroidal anti-inflammatory drug (NSAID), Indomethacin is a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[3][4][5] By blocking these enzymes, Indomethacin prevents the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of pain, fever, and inflammation.[3][4][5] Its inhibition of COX-1 is also associated with a higher risk of gastrointestinal side effects.[3] Indomethacin has also been shown to inhibit the motility of polymorphonuclear leukocytes.[3]
-
Celecoxib: As a selective COX-2 inhibitor, Celecoxib also prevents the synthesis of prostaglandins from arachidonic acid.[6][7][8] However, it specifically targets the COX-2 isoform, which is predominantly upregulated at sites of inflammation.[6][8] This selectivity is thought to reduce the risk of gastrointestinal adverse effects associated with the inhibition of the constitutively expressed COX-1 enzyme.[8] Celecoxib is approximately 10 to 20 times more selective for COX-2 over COX-1.[8]
-
Dexamethasone: A potent synthetic glucocorticoid, Dexamethasone exerts its anti-inflammatory effects through a different mechanism. It binds to intracellular glucocorticoid receptors, and the resulting complex translocates to the nucleus.[9][10][11] This complex then modulates gene expression, leading to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines like TNF-α and various interleukins.[2][9] Dexamethasone also inhibits the migration of neutrophils and reduces capillary permeability.[2]
Signaling Pathway Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Indometacin - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Celecoxib - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 10. droracle.ai [droracle.ai]
- 11. youtube.com [youtube.com]
A comparative study of the pharmacokinetic profiles of Hoquizil Hydrochloride and cilomilast
A detailed review of the pharmacokinetic profiles of the bronchodilator Hoquizil Hydrochloride and the phosphodiesterase-4 inhibitor cilomilast (B62225) reveals significant disparities in the availability of public data, hindering a direct quantitative comparison. While extensive information exists for cilomilast, detailing its absorption, distribution, metabolism, and excretion, corresponding data for this compound is sparse and largely contained within a key 1971 publication that is not widely accessible.
This guide synthesizes the available information on both compounds to provide researchers, scientists, and drug development professionals with a comparative overview based on the current body of scientific literature.
Pharmacokinetic Profiles: A Side-by-Side Comparison
The following table summarizes the known pharmacokinetic parameters for this compound and cilomilast. It is important to note that detailed quantitative data for this compound could not be obtained from publicly available sources. The primary reference pointing to its metabolism and preliminary evaluation dates back to 1971, and its full text is not readily accessible.
| Pharmacokinetic Parameter | This compound | Cilomilast |
| Absorption | Orally active bronchodilator. Specific details on bioavailability, Tmax, and Cmax are not publicly available. | Rapidly and completely absorbed following oral administration.[1][2] |
| Distribution | Information not publicly available. | Highly protein-bound (approximately 99%).[1] |
| Metabolism | Believed to be metabolized in man, as suggested by early studies. Specific pathways and metabolites are not detailed in available literature. | Extensively metabolized, primarily via decyclopentylation, acyl glucuronidation, and 3-hydroxylation of the cyclopentyl ring.[1] |
| Excretion | Information not publicly available. | Primarily excreted in the urine (approximately 92%) with a smaller portion in the feces.[3] |
| Half-life (t½) | Information not publicly available. | Approximately 6.5 to 8 hours.[1][4] |
| Bioavailability | Information not publicly available. | Almost completely bioavailable with negligible first-pass hepatic metabolism.[2] |
Mechanism of Action
This compound is described as a bronchodilator, suggesting it acts to widen the airways of the lungs. However, the specific signaling pathway through which it exerts this effect is not detailed in the available literature.
Cilomilast , on the other hand, is a selective phosphodiesterase-4 (PDE4) inhibitor.[2][3] PDE4 is an enzyme that breaks down cyclic adenosine (B11128) monophosphate (cAMP) in inflammatory cells. By inhibiting PDE4, cilomilast increases intracellular cAMP levels, which leads to a reduction in the inflammatory response associated with respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD).
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. savemyexams.com [savemyexams.com]
- 3. Metabolic detoxification of bakuchiol is mediated by oxidation of CYP 450s in liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absorption, metabolism and excretion of pictilisib, a potent pan-class I phosphatidylinositol-3-Kinase (PI3K) inhibitor, in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Hoquizil Hydrochloride: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds like Hoquizil Hydrochloride is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for this compound, a comprehensive approach based on established principles of chemical waste management is essential. This guide provides a procedural framework to ensure the safe and compliant disposal of this and other investigational compounds.
At the forefront of this process is the understanding that all unused pharmaceuticals and chemical compounds from research must be managed as chemical waste.[1] These materials should never be disposed of in the regular trash or down the drain.[2][3] The overarching strategy for managing laboratory waste is to maximize safety and minimize environmental impact, beginning from the moment a chemical is purchased.
Hazard Assessment and Waste Classification
Given the lack of specific hazard information for this compound, a conservative approach to waste classification is recommended. Researchers should consult their institution's Environmental Health and Safety (EHS) department for guidance on classifying the waste.[3] Generally, a chemical waste is considered hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[4]
Key Disposal Considerations for this compound
| Consideration | Recommended Action | Rationale |
| Regulatory Framework | All disposal procedures must comply with the Federal Resource Conservation and Recovery Act (RCRA) and any applicable state and local regulations.[5] | Ensures legal compliance and proper management of potentially hazardous materials. |
| Waste Minimization | Employ practices that reduce the volume of waste generated, such as ordering only the necessary quantities of the compound. | A core principle of green chemistry and effective waste management.[4] |
| Containerization | Use a chemically compatible, non-reactive, and sealable container for waste accumulation. The original container is often a suitable choice if it is in good condition.[6][7] | Prevents leaks, spills, and reactions between the waste and its container. |
| Labeling | Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound." Include the date when waste was first added. | Proper labeling is crucial for safe handling, storage, and disposal. |
| Segregation | Store waste this compound separately from incompatible materials. As a general rule, keep acids and bases separate, and segregate oxidizing agents from reducing agents and organic compounds.[6] | Prevents dangerous chemical reactions in the waste storage area. |
| Storage | Accumulate waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4][6] This area must be under the control of laboratory personnel. | Centralizes waste management within the lab and ensures proper oversight. |
| Disposal Pathway | Contact your institution's EHS department to schedule a pickup for the chemical waste.[4] Do not attempt to treat or dispose of the waste independently. | EHS professionals are trained to handle and dispose of hazardous chemical waste in a compliant and safe manner. |
Experimental Protocol: Standard Laboratory Chemical Waste Disposal
The following protocol outlines the standard operating procedure for the disposal of a research chemical like this compound.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound waste.
2. Waste Collection:
-
Designate a specific, compatible container for this compound waste.
-
For solid waste, carefully transfer the material into the waste container using a spatula or other appropriate tool.
-
For solutions, pour the liquid waste into the designated container using a funnel to prevent spills. Do not mix with other waste streams unless explicitly approved by EHS.
3. Container Management:
-
Keep the waste container securely closed at all times, except when adding waste.[6]
-
Ensure the container is properly labeled as described in the table above.
4. Storage in Satellite Accumulation Area (SAA):
-
Place the sealed and labeled waste container in your laboratory's designated SAA.
-
The SAA should be a secondary containment system to capture any potential leaks.
5. Scheduling Waste Pickup:
-
Once the container is full or has been in the SAA for the maximum allowable time (consult your EHS for specific time limits), contact your institution's EHS office to arrange for a waste pickup.
-
Provide the EHS office with all necessary information about the waste, including the chemical name and quantity.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Decision-making workflow for the disposal of this compound.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment, while maintaining regulatory compliance.
References
- 1. Pharmaceutical Waste - Office of Environmental Health and Safety [research.wayne.edu]
- 2. acs.org [acs.org]
- 3. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. rxdestroyer.com [rxdestroyer.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. danielshealth.com [danielshealth.com]
Essential Safety and Logistical Information for Handling Hoquizil Hydrochloride
Disclaimer: This document provides essential safety and logistical information for handling Hoquizil Hydrochloride. As no specific Safety Data Sheet (SDS) for this compound was found, the following guidance is based on best practices for handling potent Active Pharmaceutical Ingredients (APIs) and should be supplemented by a compound-specific risk assessment before any handling occurs.[1]
This compound is identified as a bronchodilator with oral activity.[2][3][] Due to its pharmacological activity, it should be handled as a potent compound. This guide provides procedural, step-by-step guidance for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure to potent pharmaceutical compounds. The following table summarizes the recommended PPE for handling this compound, based on general guidance for potent APIs.[1][5][6]
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high potential for aerosol or dust generation. Hoods or full-facepieces can offer high Assigned Protection Factors (APFs).[1][7] |
| Reusable Half or Full-Facepiece Respirator | Use with appropriate particulate filters (P100/FFP3). A proper fit test must be conducted.[1] | |
| Disposable Respirators (e.g., N95) | Suitable for low-risk activities but not recommended as primary protection when handling highly potent compounds.[1] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals.[1] |
| Body Protection | Disposable Coveralls | Choose coveralls made from materials like Tyvek® to protect against chemical splashes and dust.[1][8] |
| Lab Coat | A dedicated lab coat should be worn over personal clothing. It should be professionally laundered or disposed of as hazardous waste.[1] | |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for added protection.[1] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting.[5] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for safely handling potent compounds. The following step-by-step plan outlines the key phases of handling.[1]
1. Preparation and Pre-Handling:
-
Designated Area: All handling of this compound should occur in a designated area with restricted access, such as a chemical fume hood, glove box, or other containment enclosure.
-
Decontamination: Ensure all surfaces and equipment are clean and decontaminated before starting work.
-
Spill Kit: Have a spill kit readily available that is appropriate for chemical hazards.
-
PPE Donning: Put on all required PPE in the correct sequence in a designated donning area.
2. Weighing and Aliquoting:
-
Containment: Perform all weighing and aliquoting of solid this compound within a ventilated balance enclosure or powder containment hood to minimize dust generation.
-
Tools: Use dedicated, disposable tools (spatulas, weigh boats) to avoid cross-contamination.
3. Solution Preparation:
-
Slow Addition: When dissolving the compound, add the solvent to the solid slowly to prevent splashing.[1]
-
Closed Systems: Keep containers covered as much as possible during the process.[1]
4. Post-Handling and Decontamination:
-
Surface Cleaning: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.[1]
-
PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[1]
-
Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.[1]
Disposal Plan
The disposal of this compound and associated waste must comply with federal, state, and local regulations for hazardous waste.[9]
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, coveralls, weigh boats, and cleaning materials, must be considered hazardous waste.
-
Waste Containers: Use thick, leak-proof plastic bags, colored and labeled differently from other laboratory trash, for the collection of disposable materials.[9] These bags should be kept inside a covered waste container clearly labeled "HAZARDOUS DRUG WASTE ONLY".[9]
-
Sharps: Needles and other sharps should be placed in a designated "HAZARDOUS DRUG WASTE ONLY" sharps container.[9]
-
Treatment and Disposal: Hazardous pharmaceutical waste must be treated at a permitted facility before disposal, which typically involves incineration.[10][11] Do not dispose of this waste down the sewer.[10] All hazardous waste must be handled by a licensed commercial waste disposal company.[9]
-
Documentation: Maintain accurate records of all disposed hazardous waste in line with regulatory requirements.[1]
Experimental Workflow for Safe Handling
The following diagram illustrates the key stages of the safe handling workflow for a potent pharmaceutical compound like this compound.
Caption: Workflow for Safe Handling of Potent Pharmaceutical Compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound - Immunomart [immunomart.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. 3m.com [3m.com]
- 7. aiha.org [aiha.org]
- 8. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 9. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 10. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 11. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
